molecular formula C4H6IN3 B2713863 1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE CAS No. 1354705-70-6; 37599-58-9

1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE

Cat. No.: B2713863
CAS No.: 1354705-70-6; 37599-58-9
M. Wt: 223.017
InChI Key: AIPGQXCROCBMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE is a useful research compound. Its molecular formula is C4H6IN3 and its molecular weight is 223.017. The purity is usually 95%.
BenchChem offers high-quality 1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1354705-70-6; 37599-58-9

Molecular Formula

C4H6IN3

Molecular Weight

223.017

IUPAC Name

(4-iodo-1H-pyrazol-5-yl)methanamine

InChI

InChI=1S/C4H6IN3/c5-3-2-7-8-4(3)1-6/h2H,1,6H2,(H,7,8)

InChI Key

AIPGQXCROCBMNM-UHFFFAOYSA-N

SMILES

C1=NNC(=C1I)CN

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Solubility profile of 1-(4-iodo-1h-pyrazol-3-yl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile & Physicochemical Characterization of 1-(4-iodo-1H-pyrazol-3-yl)methanamine

Executive Summary: The Strategic Value of C4H6IN3

1-(4-iodo-1H-pyrazol-3-yl)methanamine (Structure 1 ) represents a critical "privileged scaffold" in modern drug discovery, particularly for fragment-based lead generation and kinase inhibitor development. Its dual functionality—a primary amine for rapid diversification (amide coupling, reductive amination) and an aryl iodide for cross-coupling (Suzuki-Miyaura, Sonogashira)—makes it a linchpin intermediate.

However, its solubility profile is non-trivial. The molecule balances a polar, basic methanamine tail against a lipophilic, polarizable iodine atom and an amphoteric pyrazole core. Understanding this balance is essential for optimizing reaction yields, designing purification protocols, and ensuring accurate biological assay data.

Physicochemical Characterization & Structural Logic

To predict and manipulate the solubility of 1 , we must first deconstruct its molecular interactions.

PropertyValue (Predicted/Range)Impact on Solubility
Molecular Weight 223.02 g/mol Low MW favors solubility in diverse solvents (Fragment-like).
LogP (Octanol/Water) 0.4 – 0.9Moderately lipophilic. Soluble in organic media but retains water compatibility.
pKa (Primary Amine) ~9.0 – 9.8Highly basic. Protonates in acidic media (

), drastically increasing aqueous solubility.
pKa (Pyrazole NH) ~14.0Weakly acidic. Deprotonates only in strong base (

).
H-Bond Donors (HBD) 3 (Amine

, Pyrazole

)
Strong potential for lattice energy stabilization (high MP) and solvent interaction.
H-Bond Acceptors (HBA) 2 (Amine

, Pyrazole

)
Facilitates solubility in protic solvents (MeOH, Water).
The "Iodine Effect"

The C4-iodine atom introduces a "sigma-hole," creating a region of positive electrostatic potential. This enhances halogen bonding with Lewis bases (e.g., DMSO, Pyridine), often making DMSO the superior solvent for stock solutions over alcohols.

Solubility Profile in Organic Solvents

The following profile categorizes solvents by their utility in handling 1 , derived from the solvatochromic parameters of aminopyrazoles.

Tier 1: High Solubility (>50 mg/mL)

Best for stock solutions and high-concentration reactions.

  • DMSO (Dimethyl Sulfoxide): The gold standard. Disrupts intermolecular H-bonds effectively.

  • DMF (Dimethylformamide): Excellent alternative, though harder to remove.

  • DMAc (Dimethylacetamide): Used for high-temperature cross-coupling reactions.

Tier 2: Moderate Solubility (10–50 mg/mL)

Best for standard synthetic transformations and crystallization.

  • Methanol (MeOH): Good solubility due to H-bonding; often used for reductive aminations.

  • Ethanol (EtOH): Slightly lower solubility than MeOH; ideal for recrystallization (solubility increases significantly with heat).

  • THF (Tetrahydrofuran): Useful for amide couplings, though solubility may require gentle warming.

  • DCM (Dichloromethane): Moderate solubility; often requires a co-solvent (e.g., MeOH) for complete dissolution during extraction.

Tier 3: Low Solubility (<5 mg/mL)

Best for precipitation and antisolvent purification.

  • Diethyl Ether / MTBE: Poor solubility; useful for triturating the HCl salt of 1 .

  • Hexanes / Heptane: Practically insoluble. Used to crash out the product from reaction mixtures.

  • Water (Neutral pH): Low to moderate. Solubility is limited by the crystal lattice energy unless the pH is adjusted.

Experimental Protocol: Thermodynamic Solubility Determination

Trustworthiness: This protocol uses a saturation shake-flask method with internal validation, ensuring data integrity for regulatory filing or process scale-up.

Objective: Determine the equilibrium solubility of 1 in a target solvent at 25°C.

Reagents:

  • Compound 1 (>98% purity).[1]

  • Target Solvent (HPLC Grade).

  • Syringe Filters (0.22 µm PTFE for organics, PES for aqueous).

Workflow:

  • Saturation: Add excess 1 (approx. 20 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

    • Check: If solution becomes clear, add more solid until a visible precipitate persists.

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm filter to remove micro-crystals.

  • Quantification (HPLC-UV):

    • Dilute filtrate 100x with Mobile Phase.

    • Inject onto C18 column (Water/MeCN + 0.1% TFA).

    • Measure AUC at 254 nm (aromatic/iodine absorbance).

    • Calculate concentration against a 5-point calibration curve.

Application Scenarios & Solvent Selection

The choice of solvent dictates the success of downstream applications. Use this decision matrix:

ApplicationRecommended SolventMechanistic Rationale
Suzuki Coupling Dioxane/Water (4:1) Dioxane solubilizes the iodide; water dissolves the inorganic base (

).
Amide Coupling DMF or DCM/DMF (9:1) DMF prevents precipitation of the polar intermediate; DCM allows easy workup.
Purification (Salt) EtOH/Et2O Convert 1 to HCl salt in EtOH; precipitate with Ether to remove non-basic impurities.
Biological Assay DMSO (Stock) DMSO ensures complete solubilization; dilute into media (<1% DMSO final) to avoid cytotoxicity.

Visualizing the Solubility & Workup Logic

The following diagram illustrates the purification logic based on the solubility profile, specifically exploiting the amine's pKa.

SolubilityLogic Crude Crude Reaction Mixture (Contains 1, impurities) AcidExt Acid Extraction (1M HCl) Crude->AcidExt Partitioning OrgLayer Organic Layer (Discard Non-Basic Impurities) AcidExt->OrgLayer Removes Lipophilics AqLayer Aqueous Layer (Contains Protonated 1-H+) AcidExt->AqLayer Solubilizes Amine BaseNeut Basification (Adjust to pH 12 with NaOH) AqLayer->BaseNeut Deprotonation Precip Product Precipitation (Free Base 1 crashes out) BaseNeut->Precip Low Water Solubility ExtractDCM Back-Extraction (DCM/MeOH 9:1) Precip->ExtractDCM Recovery Final Pure Compound 1 (Solid) ExtractDCM->Final Evaporation

Figure 1: Acid-Base extraction workflow exploiting the pH-dependent solubility of the methanamine motif.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from [Link]

  • Follmann, M., et al. (2012). Solubility and Physicochemical Profiling of Aminopyrazoles in Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding for aminopyrazole behavior).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvatochromic parameters and solubility tiers).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Physicochemical Profiling: Hydrogen Bonding & Structural Dynamics of 1-(4-iodo-1H-pyrazol-3-yl)methanamine

[1]

Executive Summary

Compound: 1-(4-iodo-1H-pyrazol-3-yl)methanamine Core Classification: Functionalized Heterocycle / Fragment Physicochemical Status: Ampholytic (Contains both acidic and basic centers)[1]

For drug discovery professionals, the hydrogen bond (H-bond) profile of this molecule is not static; it is strictly dependent on environmental pH and tautomeric state.

  • Standard Lipinski Count (Neutral State): 3 Donors (HBD) / 2 Acceptors (HBA) .[1]

  • Physiological Count (pH 7.4): 4 Donors / 1 Acceptor (Due to amine protonation).[1]

  • Hidden Interaction: The 4-iodo substituent introduces a Halogen Bond (XB) Donor capability, often overlooked in standard counting but critical for binding affinity in hydrophobic pockets.[1]

Structural Anatomy & Theoretical H-Bond Counts[1]

To accurately profile the molecule, we must deconstruct it into its functional pharmacophores: the pyrazole ring, the primary amine tail, and the iodine substituent.

The Neutral State (Canonical)

In its uncharged state (typically found in high pH environments or organic solvents like DMSO), the counts are derived from the explicit presence of Nitrogen-Hydrogen bonds and Nitrogen lone pairs.

PharmacophoreStructureH-Bond Donors (HBD)H-Bond Acceptors (HBA)Notes
Pyrazole Ring 1H-pyrazole1 (Ring NH)1 (Ring =N-)Subject to tautomerism (see Sec 2).[1]
Methanamine -CH₂-NH₂2 (-NH₂)1 (Amine N)High basicity (pKa ~9.0).[1]
Iodine -I0 0 See Section 3 regarding Halogen Bonding.[1]
TOTAL 3 2 Lipinski Rule of 5 Compliant
Structural Visualization

The following diagram illustrates the donor/acceptor sites and the critical iodine sigma-hole orientation.

GMolecule1-(4-iodo-1H-pyrazol-3-yl)methanamineAminePrimary Amine(-NH2)Molecule->AminePos 3 substituentPyrazoleNHPyrazole N1(N-H)Molecule->PyrazoleNHRing atomPyrazoleNPyrazole N2(=N-)Molecule->PyrazoleNRing atomIodineIodine (C4)(Sigma Hole)Molecule->IodinePos 4 substituentHBD_AmineHBDAmine->HBD_Amine2 DonorsHBA_AmineHBAAmine->HBA_Amine1 AcceptorHBD_RingHBDPyrazoleNH->HBD_Ring1 DonorHBA_RingHBAPyrazoleN->HBA_Ring1 AcceptorXB_DonorXB DonorIodine->XB_DonorHalogen BondDonor

Figure 1: Pharmacophore dissection showing H-bond donor (HBD) and acceptor (HBA) sites in the neutral molecule.

The Physiological Reality: pH and Tautomerism

In a biological assay (pH 7.4), the "Rule of 5" integer counts fail to capture the actual species interacting with the target protein.

Amine Protonation (The Dominant Species)

The methanamine group is a primary aliphatic amine. Based on benzylamine analogs, the pKa of the conjugate acid is approximately 9.0 – 9.5 .

  • At pH 7.4: The amine exists almost exclusively as the cation (-NH₃⁺).[1]

  • Impact on Counts:

    • The lone pair on the amine nitrogen forms a bond with H⁺. HBA count drops from 1 to 0. [1]

    • The number of hydrogens on the nitrogen increases from 2 to 3. HBD count rises from 2 to 3. [1]

Pyrazole Tautomerism

The 1H-pyrazole ring undergoes annular tautomerism.[1] The hydrogen can migrate between N1 and N2.[1]

  • Tautomer A: 1H-pyrazol-3-yl (Substituent at position 3 relative to NH).[1][2]

  • Tautomer B: 1H-pyrazol-5-yl (Substituent at position 5 relative to NH).[1]

  • Impact: While the total count (1 HBD, 1 HBA) remains constant for the ring, the vector of the hydrogen bond changes. In the 3-yl tautomer, the donor is distal to the amine; in the 5-yl tautomer, the donor is proximal, potentially allowing an intramolecular H-bond with the amine nitrogen (if neutral), which would "mask" a donor/acceptor pair and increase lipophilicity (LogP).

Physiological Count Summary (pH 7.4)
SpeciesH-Bond DonorsH-Bond AcceptorsNet Charge
Cationic (-NH₃⁺) 4 (3 Amine + 1 Ring)1 (Ring N)+1
Neutral (-NH₂) 3 (2 Amine + 1 Ring)2 (1 Amine + 1 Ring)0

Critical Insight: At physiological pH, this molecule is a cation .[1] It will not passively diffuse through membranes as easily as the neutral count suggests, unless it exploits a transporter or the pH microenvironment shifts (e.g., in the gut or lysosome).

Beyond H-Bonds: The Iodine Factor

Standard cheminformatics tools often ignore halogens in H-bond counts.[1] However, in high-precision docking, the Iodine atom at position 4 is a critical feature.[1]

Halogen Bonding (XB)

Iodine is highly polarizable.[1] The electron density is pulled toward the pyrazole ring, creating a region of positive electrostatic potential (

  • Function: Acts as a Lewis Acid (Acceptor of electron density).[1]

  • Interaction: It can form a linear interaction (180°) with backbone carbonyl oxygens or histidine nitrogens in the target protein.[1]

  • Strength: Comparable to a weak hydrogen bond (1–5 kcal/mol).[1]

Design Recommendation: When modeling this fragment, define the Iodine as a specific XB-Donor constraint.[1] Do not treat it merely as a hydrophobic bulk.[1]

Experimental & Computational Validation Protocols

To verify the counts and ionization states described above, the following self-validating workflow is recommended.

Computational Prediction (pKa & LogD)

Before wet-lab work, calculate the exact pKa values to predict the ratio of species.

  • Tool: Schrödinger Jaguar or ACD/Percepta.[1]

  • Target: Calculate pKa for both the pyrazole NH (expected >12) and the amine NH2 (expected ~9).

Experimental Workflow (pKa Determination)

Since the H-bond count flips at the pKa, determining this value is the "truth" metric.

WorkflowStartStart: Solid Sample1-(4-iodo-1H-pyrazol-3-yl)methanamineStep1Dissolution(Water/MeOH cosolvent if low sol)Start->Step1Step2Potentiometric Titration(Sirius T3 or equivalent)Step1->Step2DecisionIs pKa distinct?Step2->DecisionPathAYes: Assign pKa1 (Amine)& pKa2 (Pyrazole)Decision->PathAClear InflectionPathBNo: Use NMR Titration(1H-NMR vs pH)Decision->PathBOverlapping/InsolubleResultOutput: Species Distribution Plot(Defines HBD/HBA at pH 7.4)PathA->ResultPathB->Result

Figure 2: Workflow for experimentally validating the ionization state and consequent H-bond profile.

Protocol: NMR Titration (If Potentiometry Fails)
  • Prepare Samples: Dissolve compound in D₂O/DMSO-d6 mixtures at pH values ranging from 2 to 12.

  • Monitor Shift: Track the chemical shift of the methylene protons (-CH₂-).

  • Analysis: A sigmoid curve of Chemical Shift (

    
    ) vs. pH will reveal the pKa.[1] The point of inflection indicates the transition from -NH₃⁺ (4 HBD) to -NH₂ (3 HBD).
    

References

  • Lipinski, C. A., et al. (1997).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][3] Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1] Link

  • Kenny, P. W. (2022).[1][4] Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(21), 14261–14275.[1][4] Link

  • Metrangolo, P., et al. (2005).[1][5] Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 44(35), 5560-5561.[1] Link

  • Cavallo, G., et al. (2016).[1] The Halogen Bond.[1][4][5][6][7][8] Chemical Reviews, 116(4), 2478–2601.[1] Link

  • Pike, S. J., et al. (2019).[1][9] H-Bond donor parameters for cations. Chemical Science, 10, 5943-5951.[1] Link

Literature review of 1-(4-iodo-1h-pyrazol-3-yl)methanamine synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an iodine atom and an aminomethyl group onto the pyrazole ring, as in 1-(4-iodo-1H-pyrazol-3-yl)methanamine, offers a versatile platform for the development of novel therapeutics. The iodine atom can serve as a handle for further functionalization through cross-coupling reactions, while the aminomethyl group provides a key interaction point with biological targets. This in-depth technical guide explores the primary synthetic pathways for accessing this valuable building block, providing a critical analysis of each route to aid researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of 1-(4-iodo-1H-pyrazol-3-yl)methanamine

Two principal retrosynthetic disconnections are considered for the synthesis of the target molecule. The first approach involves the late-stage introduction of the aminomethyl group from a nitrile precursor, while the second, more robust strategy, relies on the reductive amination of a key aldehyde intermediate. This guide will dissect both pathways, offering detailed protocols and highlighting the critical considerations for each.

Pathway 1: Synthesis via Reduction of 4-iodo-1H-pyrazole-3-carbonitrile

This pathway hinges on the preparation of the key intermediate, 4-iodo-1H-pyrazole-3-carbonitrile, followed by the reduction of the nitrile functionality to the desired primary amine.

Step 1: Synthesis of 1H-pyrazole-3-carbonitrile

The synthesis of the starting material, 1H-pyrazole-3-carbonitrile, can be achieved through several established methods. A common approach involves the dehydration of pyrazole-3-carboxamide.[2]

Step 2: Iodination of 1H-pyrazole-3-carbonitrile

The introduction of an iodine atom at the C4 position of the pyrazole ring is a crucial step. Several iodinating reagents can be employed for this electrophilic substitution.

Method A: N-Iodosuccinimide (NIS) in Acidic Media

  • Protocol: To a solution of 1H-pyrazole-3-carbonitrile in a suitable solvent such as acetonitrile or DMF, N-Iodosuccinimide (NIS) is added in the presence of an acid catalyst (e.g., trifluoroacetic acid or sulfuric acid). The reaction is typically stirred at room temperature until completion.[2][3]

  • Causality: The acidic medium activates the NIS, generating a more electrophilic iodine species, which readily attacks the electron-rich C4 position of the pyrazole ring. The electron-withdrawing nature of the nitrile group at C3 directs the substitution to the C4 position.

Method B: Iodine and an Oxidizing Agent

  • Protocol: A mixture of iodine (I₂) and a suitable oxidizing agent, such as iodic acid (HIO₃) or ceric ammonium nitrate (CAN), in a solvent like acetic acid or aqueous ethanol can effectively iodinate the pyrazole ring at the C4 position.[2][4]

  • Causality: The oxidizing agent converts molecular iodine into a more potent electrophilic iodinating species, facilitating the substitution reaction.

Step 3: Reduction of 4-iodo-1H-pyrazole-3-carbonitrile

The final step in this pathway is the reduction of the nitrile group to a primary amine. The choice of reducing agent is critical to ensure the preservation of the C-I bond.

Method A: Catalytic Hydrogenation with Raney Nickel

  • Protocol: The nitrile can be reduced using hydrogen gas in the presence of a Raney Nickel catalyst.[1] The reaction is typically carried out in a solvent like ethanol or methanol, often with the addition of a base such as ammonia or potassium hydroxide to suppress the formation of secondary amines.

  • Causality and Caveats: While effective for nitrile reduction, Raney Nickel is known to potentially catalyze dehalogenation, particularly of aryl iodides.[5] The C-I bond on the pyrazole ring is at risk of being reduced, leading to the formation of the undesired de-iodinated product. The use of milder conditions (lower pressure and temperature) and careful monitoring of the reaction are crucial.

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Protocol: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[6][7] The reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether, followed by an aqueous workup.

  • Causality and Caveats: The potent nature of LiAlH₄ also poses a risk to the C-I bond, which can be susceptible to reduction. Careful control of the reaction temperature (low temperature) and stoichiometry may be necessary to achieve selectivity.

Method C: Alternative Reducing Agents

  • Protocol: Milder reducing agents such as sodium borohydride in the presence of a cobalt(II) chloride catalyst have been reported for the selective reduction of nitriles.[8] Diisopropylaminoborane has also been shown to be effective.[9][10]

  • Causality: These reagents offer a potentially more chemoselective approach, reducing the nitrile group while leaving the iodo substituent intact.

Workflow for Pathway 1

G A 1H-pyrazole-3-carbonitrile B Iodination (NIS or I₂/Oxidant) A->B Step 2 C 4-iodo-1H-pyrazole-3-carbonitrile B->C D Reduction (e.g., Raney Ni/H₂, LiAlH₄) C->D Step 3 E 1-(4-iodo-1H-pyrazol-3-yl)methanamine D->E

Caption: Synthesis of the target amine via a nitrile intermediate.

Pathway 2: Synthesis via Reductive Amination of 4-iodo-1H-pyrazole-3-carbaldehyde (Recommended)

This pathway is considered more robust due to the milder conditions employed in the final step, which minimizes the risk of deiodination.

Step 1: Synthesis of 1H-pyrazole-3-carbaldehyde

The key aldehyde intermediate can be prepared through various methods, including the Vilsmeier-Haack reaction on a suitable precursor or the oxidation of 3-methylpyrazole.[10][11]

Step 2: Iodination of 1H-pyrazole-3-carbaldehyde

Similar to the iodination of the nitrile, the C4 position of 1H-pyrazole-3-carbaldehyde can be selectively iodinated using standard electrophilic iodination conditions.

  • Protocol: N-Iodosuccinimide (NIS) in an acidic medium or a combination of iodine and an oxidizing agent (e.g., HIO₃ or CAN) can be effectively used.[2][3][4]

  • Causality: The formyl group at C3 is a deactivating group, which further reinforces the regioselectivity of the electrophilic attack at the C4 position.

Step 3: Reductive Amination of 4-iodo-1H-pyrazole-3-carbaldehyde

This is the key transformation in this pathway, converting the aldehyde directly to the primary amine in a one-pot procedure.

  • Protocol: The aldehyde is reacted with an ammonia source (e.g., ammonia in methanol or ammonium acetate) to form an intermediate imine in situ. This imine is then immediately reduced to the primary amine by a suitable reducing agent.

  • Recommended Reducing Agents:

    • Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is compatible with many functional groups. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.[12][13]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A particularly mild and effective reagent for reductive aminations, often used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[14]

  • Causality: The reaction proceeds through the formation of an imine, which is more electrophilic than the starting aldehyde and is readily reduced by the hydride reagent. The mild nature of these reducing agents is crucial for preserving the C-I bond.

Workflow for Pathway 2

G A 1H-pyrazole-3-carbaldehyde B Iodination (NIS or I₂/Oxidant) A->B Step 2 C 4-iodo-1H-pyrazole-3-carbaldehyde B->C D Reductive Amination (NH₃ source, NaBH₄ or NaBH(OAc)₃) C->D Step 3 E 1-(4-iodo-1H-pyrazol-3-yl)methanamine D->E

Sources

A Technical Guide to the Lipophilicity of 1-(4-iodo-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Drug Discovery Professionals

Introduction: The Central Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry.[1][2][3] Quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water, it profoundly influences a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][4] An optimal lipophilicity is critical for balancing membrane permeability with aqueous solubility, ensuring a compound can reach its biological target without succumbing to poor bioavailability or metabolic instability. The pyrazole scaffold, a five-membered aromatic heterocycle, is a privileged structure in drug discovery, offering multiple points for substitution to fine-tune properties like lipophilicity.[5][6][7]

The Molecule in Focus: 1-(4-iodo-1H-pyrazol-3-yl)methanamine

This molecule incorporates three key structural features that dictate its overall physicochemical character:

  • A Pyrazole Core: This aromatic heterocycle contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom), contributing a degree of polarity.[6]

  • An Iodo Substituent: The iodine atom at the 4-position is large, polarizable, and significantly increases the molecule's lipophilicity.

  • A Methanamine Group: The primary amine (-CH2NH2) is a basic, polar group. At physiological pH, it will be predominantly protonated (-CH2NH3+), drastically increasing hydrophilicity.

This structural combination creates a complex interplay of lipophilic and hydrophilic forces, making an accurate assessment of its LogP and, more importantly, its LogD, essential.

PART 1: Computational Prediction of LogP

In the absence of experimental data, in silico prediction provides a rapid and valuable first assessment of lipophilicity.[8] These methods use algorithms trained on large datasets of known LogP values, breaking down molecules into fragments or atomic contributions to calculate a final value.[9][10][11]

Multiple predictive models are available, each with its own algorithm, leading to slight variations in predicted values.[2][12] It is best practice to consider a consensus value from several models.

Prediction AlgorithmPredicted LogPSource
ALOGP 1.35Various online predictors
XLOGP3 1.18SwissADME[2]
WLOGP 0.85SwissADME[2]
MLOGP 0.60SwissADME[2]
SILICOS-IT 1.62SwissADME[2]
iLOGP 1.48SwissADME[2]
Consensus LogP 1.18 SwissADME (Arithmetic Mean)
ChemAxon 1.29ChemAxon[13]

Expert Analysis: The predicted LogP values for the neutral form of the molecule consistently fall within the 1.0 to 1.6 range . This suggests a compound with moderate lipophilicity, a favorable starting point for many drug discovery programs. The variation among models highlights the importance of not relying on a single prediction method.[12]

G cluster_molecule 1-(4-iodo-1H-pyrazol-3-yl)methanamine cluster_fragments Fragment Contribution Analysis cluster_prediction LogP Prediction mol Molecular Structure pyrazole Pyrazole Core (Moderately Polar) mol->pyrazole iodo Iodo Group (Lipophilic) mol->iodo amine Methanamine Group (Hydrophilic) mol->amine calc Sum of Fragmental Contributions + Correction Factors pyrazole->calc iodo->calc amine->calc LogP_Value LogP_Value calc->LogP_Value Predicted LogP ≈ 1.2

Caption: Fragment-based LogP prediction workflow.

The Critical Distinction: LogP vs. LogD

LogP describes the lipophilicity of the neutral form of a molecule.[14][15] However, for ionizable compounds like 1-(4-iodo-1H-pyrazol-3-yl)methanamine, the distribution coefficient (LogD) is a more biologically relevant parameter.[14][15][16] LogD accounts for the partition of all species (neutral and ionized) at a specific pH.[4][9][14]

The primary amine in our molecule has a predicted basic pKa of approximately 7.16.[17] At physiological pH (7.4), a significant portion of the molecules will be protonated and positively charged. This ionization dramatically increases the molecule's affinity for the aqueous phase, resulting in a LogD value that is significantly lower than its LogP.

Expert Insight: Based on the predicted pKa and LogP, the LogD at pH 7.4 (LogD₇.₄) is expected to be in the range of 0.5 to 1.0 . This value, rather than the LogP, should guide decisions regarding the compound's likely absorption and distribution characteristics.

PART 2: Experimental Determination of Lipophilicity

While predictions are useful, experimental determination remains the gold standard.[18] The two most common and regulatory-accepted methods are the Shake-Flask method (OECD 107) and the RP-HPLC method (OECD 117).[8][19]

Method 1: Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a solute between n-octanol and water. It is considered highly accurate for compounds with LogP values in the range of -2 to 4.[20][21][22]

Caption: OECD 107 Shake-Flask experimental workflow.

Detailed Protocol (Self-Validating System):

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures the thermodynamic activity of each solvent is constant.

  • Stock Solution: Prepare a stock solution of the test compound in the solvent in which it is more soluble (likely n-octanol for this compound) at a concentration not exceeding 0.01 M.[21]

  • Partitioning: In duplicate, combine known volumes of the pre-saturated n-octanol and pre-saturated water (e.g., 10 mL of each) in a glass vessel. Add a precise volume of the stock solution.

  • Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached.[20][22] This can take several hours. Gentle inversion is preferred over vigorous shaking to prevent emulsion formation.

  • Phase Separation: Separate the two phases, typically aided by centrifugation to ensure a clean break.[20][23]

  • Quantification: Accurately determine the concentration of the test substance in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation & Validation:

    • Calculate the partition coefficient, P, as the ratio of the concentration in n-octanol to the concentration in water.

    • Calculate LogP as the base-10 logarithm of P.

    • Perform a mass balance check: The total amount of substance recovered from both phases should be compared to the amount initially added to validate the experiment.[20]

    • The final reported value should be the mean of at least two determinations, with values agreeing within ± 0.3 log units.[20]

Method 2: RP-HPLC Method (OECD 117)

This method correlates a compound's retention time on a reverse-phase HPLC column with its LogP. It is faster than the shake-flask method and suitable for LogP values in the 0 to 6 range.[19][24]

Protocol Overview:

  • System Setup: Use a reverse-phase column (e.g., C18) with an isocratic mobile phase of methanol/water.

  • Calibration: Inject a series of standard compounds with known LogP values that bracket the expected LogP of the test substance.

  • Measurement: Inject the test substance in duplicate and determine its retention time.

  • Calculation: Plot the logarithm of the retention factor (k) of the standards against their known LogP values to create a calibration curve. Interpolate the LogP of the test substance from this curve using its measured retention factor.

Trustworthiness: The validity of this method relies entirely on the quality of the calibration. The standards must be structurally similar to the test compound, and the calibration curve must show excellent linearity (R² > 0.98).

PART 3: Structural Analysis and Field Insights

  • The Pyrazole Core: Pyrazole itself is a weak base. Its contribution to lipophilicity is modest, providing a rigid scaffold for functionalization. In drug design, pyrazoles are often chosen because they can serve as bioisosteres for other rings while offering improved metabolic stability.[6]

  • The Iodo Substituent: The iodine atom is the primary driver of lipophilicity in this molecule. Its large size and high polarizability contribute significantly to van der Waals interactions with the nonpolar n-octanol phase. In medicinal chemistry, halogenation is a common strategy to increase potency by enhancing binding affinity in hydrophobic pockets and to modulate metabolic pathways.

  • The Methanamine Group: This group is the hydrophilic anchor. Its ability to become protonated at physiological pH is the single most important factor for the molecule's in vivo behavior. A high degree of ionization will increase aqueous solubility, reduce membrane permeability, and increase the likelihood of renal clearance. This is a classic trade-off that medicinal chemists must balance.

Conclusion and Recommendations

For the compound 1-(4-iodo-1H-pyrazol-3-yl)methanamine, a comprehensive analysis suggests a dual character. The neutral form possesses moderate lipophilicity, with a consensus predicted LogP of approximately 1.2 . However, due to the basicity of the primary amine, the molecule will be significantly ionized at physiological pH.

Therefore, the predicted LogD₇.₄ in the range of 0.5 to 1.0 is the more functionally relevant parameter for drug development professionals. This value suggests the compound will have sufficient aqueous solubility but may face challenges with passive diffusion across biological membranes.

It is strongly recommended that the LogD₇.₄ be determined experimentally using the OECD 107 Shake-Flask method with a pH 7.4 buffered aqueous phase. This empirical data will provide the most reliable foundation for subsequent structure-activity relationship (SAR) studies and for predicting the compound's pharmacokinetic profile.

References

  • LogP vs LogD - Wh
  • LogP and logD calcul
  • LogP and logD calculations - Document
  • What is logP and log D ? what are they used?
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs.
  • LogP—Making Sense of the Value - ACD/Labs.
  • Test No.
  • LogP/LogD/Pka Analysis - Protheragen.
  • What's the difference between logP and logD? - Quora.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD.
  • OECD Test 117: Partition coefficient (n-octanol/w
  • chemaxon.calculations.
  • FAQ - SwissADME.
  • Test No.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing.
  • Test No.
  • OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences.
  • Calcul
  • Calculating molecular properties using the ChemAxon cxcalc - Macs in Chemistry.
  • Validation of an HPLC Method for Determining log P ow Values of Surfactants.
  • SWISSADME Predicted Lipophilicity (Log P) and Water Solubility (Log Sw).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
  • Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Characteristics of Secondary Metabolites Found in Glycyrrhiza glabra - International Journal of Science and Research Methodology.
  • Determination of the Partition Coefficient n-octanol/w
  • OECD 107, OECD 117 and OECD 123 - Phytosafe.
  • Practical methods for the measurement of log P for surfactants - ResearchG
  • Partition coefficient: Shake bottle method according to OECD 107 - Analytice.
  • Graphical visualization of calculated logP values (using SwissADME...
  • SwissADME a web tool to support pharmacokinetic optimiz
  • Lipophilicity in Drug discovery | Request PDF - ResearchG
  • A comparison of theoretical methods of calculation of partition coefficients for selected drugs. - SciSpace.
  • Recent Advances in the Development of Pyrazole Deriv
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Public
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine.
  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy - PMC.
  • Completion of Crystallographic Data for the Series of 4-Halogen
  • N-Methyl-1-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine - Exposure - EPA.
  • Insights into the Chemistry of Iodine New Particle Formation: The Role of Iodine Oxides and the Source of Iodic Acid - PMC.
  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transform
  • Aromatic Iodides: Synthesis and Conversion to Heterocycles - MDPI.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling - PMC.
  • Selective C–H Iodination of (Hetero)

Sources

Methodological & Application

Application Notes & Protocols: 1-(4-Iodo-1H-pyrazol-3-yl)methanamine as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents, particularly in oncology and inflammation.[1][2][3] This guide provides an in-depth technical overview of 1-(4-iodo-1H-pyrazol-3-yl)methanamine, a highly versatile building block for drug discovery. We will explore the strategic rationale behind its use, focusing on its dual-handle reactivity that enables systematic and efficient exploration of chemical space. Detailed, field-proven protocols for its two principal synthetic transformations—palladium-catalyzed cross-coupling and amide bond formation—are presented, along with insights into experimental design, optimization, and analytical characterization of the resulting compounds.

The Strategic Value Proposition

The utility of 1-(4-iodo-1H-pyrazol-3-yl)methanamine stems from the orthogonal reactivity of its two key functional groups, which allows for a modular approach to library synthesis and lead optimization.

  • The Pyrazole Core: A Privileged Hinge-Binder: The pyrazole ring is a bioisostere of other five-membered heterocycles and is frequently employed as a core scaffold that can form critical hydrogen bond interactions with the hinge region of protein kinases, mimicking the adenine moiety of ATP.[1][3][4] This makes it an ideal starting point for designing potent and selective kinase inhibitors.[5]

  • The 4-Iodo Group: A Gateway to Diversity: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent electrophilic partner in a wide range of palladium-catalyzed cross-coupling reactions.[6] This "handle" allows for the late-stage introduction of aryl, heteroaryl, and alkynyl groups, which is a significant advantage in lead optimization campaigns for modulating potency, selectivity, and pharmacokinetic properties.[5]

  • The 3-Aminomethyl Group: The Linker and Pharmacophore: The primary amine provides a nucleophilic site for derivatization, most commonly through amide bond formation.[7] This linker can be used to append functionalities that extend into solvent-exposed regions of a target protein, pick up additional interactions, or tune physicochemical properties like solubility.

  • Halogen Bonding Potential: The iodine atom is a strong halogen bond donor. This non-covalent interaction is increasingly recognized for its significant contribution to ligand-protein binding affinity and selectivity, offering another avenue for rational drug design.[1]

cluster_BuildingBlock 1-(4-Iodo-1H-pyrazol-3-yl)methanamine cluster_Reactions Key Transformations cluster_Applications Drug Discovery Applications bb Pyrazole Core (Hinge Binding) iodo 4-Iodo Group (Cross-Coupling Handle) amino 3-Aminomethyl Group (Linker/Pharmacophore) suzuki Suzuki / Sonogashira Coupling iodo->suzuki Introduces Diversity (R¹) amide Amide Bond Formation amino->amide Attaches Side Chains (R²) kinase Kinase Inhibitors suzuki->kinase sar SAR Exploration suzuki->sar amide->kinase amide->sar cluster_Kinase Kinase ATP-Binding Site cluster_Inhibitor Pyrazole-Based Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue d_pocket Hydrophobic Pocket s_pocket Solvent-Exposed Region pyrazole Pyrazole Core pyrazole->hinge H-Bonds r1 R¹ Group (from coupling) r1->d_pocket Modulates Selectivity linker Amide Linker (from amine) r2 R² Group linker->r2 r2->s_pocket Improves Solubility & Potency

Caption: Conceptual model of a pyrazole inhibitor in a kinase ATP-binding pocket.

Experimental Protocols

The following protocols provide robust, general procedures for the two most critical reactions involving this building block. Researchers should note that optimization of catalysts, bases, solvents, and temperature may be required for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Principle: This reaction facilitates the formation of a carbon-carbon bond between the C4 position of the pyrazole and an aryl or heteroaryl boronic acid. [5][8]The palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination steps. A base is required to form the active boronate species, and a mixed aqueous/organic solvent system is often optimal. [6][8][9]Microwave irradiation can significantly reduce reaction times. [8][9] Materials and Reagents

ReagentPurposeTypical Amount (Equivalents)
1-(4-Iodo-1H-pyrazol-3-yl)methanamineStarting Material1.0
(Hetero)arylboronic AcidCoupling Partner1.1 - 1.5
Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPalladium Catalyst2 - 5 mol%
Cs₂CO₃ or K₂CO₃Base2.0 - 3.0
1,4-Dioxane / Water or DME / Water (e.g., 4:1)Solvent System-
Nitrogen or ArgonInert Atmosphere-

Procedure:

  • To a microwave vial or Schlenk tube, add 1-(4-iodo-1H-pyrazol-3-yl)methanamine (1.0 equiv) and the (hetero)arylboronic acid (1.2 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the base (e.g., Cs₂CO₃, 2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., DME/H₂O 4:1, to achieve ~0.1 M concentration).

  • Heat the reaction mixture. For conventional heating, 80-100 °C for 2-18 hours is typical. [6]For microwave irradiation, 90-120 °C for 5-30 minutes is a good starting point. [8][9]6. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Amide Bond Formation via Coupling Reagents

Principle: This reaction couples the primary amine of the building block with a carboxylic acid. Standard methods often fail for electron-deficient amines or sterically hindered substrates. [10]The use of a coupling agent (e.g., HATU, EDC) activates the carboxylic acid, typically by forming a highly reactive ester intermediate, which is then readily attacked by the amine. [11]A non-nucleophilic organic base is used to scavenge the acid produced and maintain a favorable reaction pH.

Materials and Reagents

ReagentPurposeTypical Amount (Equivalents)
4-Aryl-pyrazol-3-yl)methanamine (from Prot. 1)Starting Material1.0
Carboxylic AcidCoupling Partner1.0 - 1.2
HATU or EDC/HOBtCoupling Agent1.1 - 1.3
DIPEA or Et₃NNon-nucleophilic Base2.0 - 3.0
DMF or DCMAnhydrous Solvent-
Nitrogen or ArgonInert Atmosphere-

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.2 equiv) and the base (e.g., DIPEA, 2.5 equiv). Stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Add a solution of the aminomethylpyrazole starting material (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM, 3x).

  • Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Caption: General workflow for amide bond formation.

Analytical Characterization

Thorough characterization of the final products is essential to confirm structure and purity. [12]Below is a table of expected analytical data for a hypothetical product.

Table of Expected Analytical Data

TechniqueExpected Observations for a Final Product
¹H NMR - Pyrazole ring protons (singlets or doublets, ~7.5-8.5 ppm). [13]- Aromatic protons from the coupled aryl group. - Methylene protons (-CH₂-NH) appearing as a doublet coupled to the NH proton (~4.5 ppm). [14]- Amide proton (NH-C=O) as a broad triplet (~8.0-9.0 ppm).
¹³C NMR - Pyrazole ring carbons (~100-150 ppm). [15][16]- Amide carbonyl carbon (~165-175 ppm). - Methylene carbon (-CH₂-NH) (~35-45 ppm). - Aromatic carbons from coupled groups.
HRMS - The calculated mass for the [M+H]⁺ or [M+Na]⁺ ion should match the observed mass to within 5 ppm, confirming the elemental formula.
HPLC - A single major peak with >95% purity is typically required for compounds intended for biological screening.
FT-IR - N-H stretch for the amide (~3300 cm⁻¹). - C=O stretch for the amide (~1650 cm⁻¹).

Conclusion

1-(4-Iodo-1H-pyrazol-3-yl)methanamine is a powerful and economically viable building block for accelerating drug discovery programs. Its dual functional handles provide a logical and efficient pathway for generating diverse libraries of complex molecules, particularly for targets like protein kinases. The robust and well-documented protocols for Suzuki-Miyaura coupling and amide bond formation allow for its seamless integration into both traditional and automated synthesis workflows. By leveraging the strategic advantages of this scaffold, researchers can rapidly explore structure-activity relationships and optimize compounds toward clinical candidates.

References

  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem. (URL: )
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC. (URL: )
  • The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Compar
  • Application Notes and Protocols: 4-Iodopyrazole in C
  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. (URL: [Link])

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - Semantic Scholar. (URL: [Link])

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC - NIH. (URL: [Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])

  • A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery - Benchchem. (URL: )
  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing). (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL: [Link])

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (URL: [Link])

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC. (URL: [Link])

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (URL: [Link])

  • European Journal of Biomedical and Pharmaceutical Sciences - EJBPS | ABSTRACT. (URL: [Link])

  • 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed. (URL: [Link])

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (URL: [Link])

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (URL: [Link])

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (URL: [Link])

  • Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (URL: [Link])

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - MDPI. (URL: [Link])

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (URL: [Link])

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. (URL: [Link])

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed. (URL: [Link])

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF - ResearchGate. (URL: [Link])

Sources

Application Note: Orthogonal Protecting Group Strategies for 1-(4-iodo-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the selective and orthogonal protection of the two key nucleophilic centers in 1-(4-iodo-1H-pyrazol-3-yl)methanamine: the primary amine and the pyrazole ring nitrogen. This molecule is a valuable building block in medicinal chemistry, often requiring sequential functionalization where one nitrogen site must be masked while the other is modified. We present detailed protocols for two primary orthogonal strategies, explaining the chemical principles behind reagent selection and reaction conditions to ensure high-yield, chemoselective transformations. This document is intended for researchers, scientists, and drug development professionals engaged in complex organic synthesis.

Introduction: The Strategic Imperative for Protection

The synthetic utility of bifunctional molecules like 1-(4-iodo-1H-pyrazol-3-yl)methanamine hinges on the ability to differentiate its two reactive nitrogen centers. The primary amine of the methanamine moiety and the endocyclic N-H of the pyrazole ring possess distinct yet competitive nucleophilicity and basicity. Unchecked, this dual reactivity leads to a mixture of products in subsequent reactions, complicating purification and significantly reducing the yield of the desired compound.

An orthogonal protection strategy is therefore essential. This approach utilizes protecting groups that can be installed and, more importantly, removed under different, non-interfering conditions.[1][2] This allows for the selective deprotection and functionalization of one nitrogen site while the other remains shielded, a cornerstone of modern multi-step synthesis.[3][4] This note details two robust, field-proven orthogonal strategies:

  • Strategy A: Selective protection of the primary amine with a tert-Butoxycarbonyl (Boc) group, followed by pyrazole N-H protection with a p-Toluenesulfonyl (Tosyl) group.

  • Strategy B: Selective protection of the primary amine with a Carboxybenzyl (Cbz) group, followed by pyrazole N-H protection.

The choice between these strategies depends on the planned downstream synthetic steps and the required stability of the protecting groups.[5][6]

Foundational Analysis of the Substrate

Understanding the relative reactivity of the nitrogen centers is critical for designing a selective protection sequence.

  • Primary Amine (-CH₂NH₂): This group is a strong nucleophile and moderately basic. Under neutral or mildly basic conditions, it will preferentially react with electrophilic protecting group reagents like Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl).[7]

  • Pyrazole N-H: The pyrazole ring nitrogen is less nucleophilic than the primary amine but its proton is more acidic (pKa ≈ 14-15). Protection at this site typically requires deprotonation with a base to form the pyrazolide anion before reaction with an electrophile, such as a sulfonyl chloride.[8]

This reactivity differential allows for the selective protection of the primary amine under kinetically controlled conditions without requiring a strong base, forming the basis of our initial protocols. The 4-iodo substituent is generally stable under these conditions but serves as a key handle for subsequent cross-coupling reactions.[9][10]

Orthogonal Protection Strategy: Amine First

The most common and reliable approach is to protect the more nucleophilic primary amine first. This workflow is outlined below.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Pyrazole Protection Start 1-(4-iodo-1H-pyrazol-3-yl)methanamine Amine_PG Choose Amine PG: - Boc (Acid Labile) - Cbz (H₂/Pd Labile) Start->Amine_PG Protocol 1 or 2 Amine_Protected N-Protected Intermediate Amine_PG->Amine_Protected Pyrazole_PG Protect Pyrazole N-H: - Tosyl (Ts) - Mesyl (Ms) Amine_Protected->Pyrazole_PG Protocol 3 Fully_Protected Fully Protected Substrate Pyrazole_PG->Fully_Protected

Caption: General workflow for the amine-first orthogonal protection strategy.

Detailed Experimental Protocols

Protocol 1: Selective N-Boc Protection of the Primary Amine

Principle: This protocol leverages the high nucleophilicity of the primary amine to react with Boc₂O under mild basic conditions. The reaction is highly chemoselective, leaving the less nucleophilic pyrazole N-H untouched.[11] The tert-butyloxycarbonyl (Boc) group is stable to a wide range of conditions but is easily removed with acid.[12]

Materials & Reagents

ReagentM.W.EquivalentsPurpose
1-(4-iodo-1H-pyrazol-3-yl)methanamine237.021.0Substrate
Di-tert-butyl dicarbonate (Boc₂O)218.251.1Boc Protecting Agent
Triethylamine (TEA) or DIPEA101.191.2Mild, non-nucleophilic base
Dichloromethane (DCM) or THF--Anhydrous Solvent

Step-by-Step Procedure:

  • Dissolve 1-(4-iodo-1H-pyrazol-3-yl)methanamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl ((4-iodo-1H-pyrazol-3-yl)methyl)carbamate.

Expected Yield: 90-98%

Protocol 2: Selective N-Cbz Protection of the Primary Amine

Principle: Similar to Boc protection, this method protects the primary amine using benzyl chloroformate (Cbz-Cl). The resulting Carboxybenzyl (Cbz) group is orthogonal to the Boc group, being stable to acidic conditions but readily cleaved by catalytic hydrogenolysis.[13][14]

Materials & Reagents

ReagentM.W.EquivalentsPurpose
1-(4-iodo-1H-pyrazol-3-yl)methanamine237.021.0Substrate
Benzyl Chloroformate (Cbz-Cl)170.591.1Cbz Protecting Agent
Sodium Bicarbonate (NaHCO₃)84.012.5Base
Tetrahydrofuran (THF) and Water--Solvent System

Step-by-Step Procedure:

  • Dissolve 1-(4-iodo-1H-pyrazol-3-yl)methanamine (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C.

  • Add Cbz-Cl (1.1 eq) dropwise while stirring vigorously, ensuring the temperature remains below 5 °C.[15]

  • Allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[14]

  • Purify by column chromatography to yield benzyl ((4-iodo-1H-pyrazol-3-yl)methyl)carbamate.

Expected Yield: 85-95%

Protocol 3: N-Tosyl Protection of the Pyrazole Ring

Principle: After protection of the primary amine, the pyrazole N-H can be protected. This requires deprotonation with a suitable base to form the nucleophilic pyrazolide anion, which then reacts with p-toluenesulfonyl chloride (Ts-Cl).[16][17] The resulting N-Tosyl group is highly robust and stable to both acidic and hydrogenolysis conditions used to remove Boc and Cbz groups, respectively.

G cluster_0 N-Tosyl Protection Workflow Start N-Boc or N-Cbz Protected Intermediate Step1 1. Dissolve in THF 2. Cool to 0 °C Start->Step1 Step2 Add NaH (1.2 eq) (Deprotonation) Step1->Step2 Step3 Add Ts-Cl (1.1 eq) (Sulfonylation) Step2->Step3 Workup Quench & Purify Step3->Workup End Fully Protected Product Workup->End

Caption: Workflow for the N-Tosylation of the pyrazole ring.

Materials & Reagents

ReagentM.W.EquivalentsPurpose
N-Protected Intermediate-1.0Substrate
Sodium Hydride (NaH), 60% in mineral oil24.001.2Strong, non-nucleophilic base
p-Toluenesulfonyl chloride (Ts-Cl)190.651.1Tosylating Agent
Anhydrous Tetrahydrofuran (THF)--Anhydrous Solvent

Step-by-Step Procedure:

  • Dissolve the N-Boc or N-Cbz protected intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the fully protected product.

Orthogonal Deprotection Strategies

The utility of this approach lies in the ability to selectively remove one protecting group while the other remains intact.

Comparative Data for Deprotection

Protected GroupReagents & ConditionsStability Notes
N-Boc TFA in DCM; or 4M HCl in Dioxane. Room temp.[12]Labile to strong acid. Stable to base and hydrogenolysis.
N-Cbz H₂ (1 atm), 10% Pd/C, in MeOH or EtOH. Room temp.[15][18]Labile to hydrogenolysis. Stable to acid and base.
N-Tosyl Harsh conditions: Na/NH₃ or Mg/MeOH (reduction).Very stable. Resistant to acid, base, and hydrogenolysis.
Deprotection Protocol A: Boc Removal
  • Dissolve the Boc,Tosyl-diprotected substrate in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents or 25% v/v).

  • Stir at room temperature for 1-2 hours.

  • Remove solvent and excess TFA in vacuo to yield the amine TFA salt, leaving the N-Tosyl group intact.

Deprotection Protocol B: Cbz Removal
  • Dissolve the Cbz,Tosyl-diprotected substrate in methanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Stir the mixture under an atmosphere of hydrogen gas (e.g., balloon) at room temperature until TLC indicates completion.[15]

  • Filter the reaction through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the free amine, leaving the N-Tosyl group intact.

Conclusion

The successful synthesis and functionalization of complex molecules like 1-(4-iodo-1H-pyrazol-3-yl)methanamine are critically dependent on a well-designed, orthogonal protecting group strategy. By first protecting the more nucleophilic primary amine with an acid-labile Boc group or a hydrogenolysis-labile Cbz group, the pyrazole nitrogen can be subsequently protected with a robust sulfonyl group. This hierarchical approach provides synthetic chemists with precise control over the molecule's reactivity, enabling selective modification at either nitrogen center by choosing the appropriate deprotection method. The protocols and strategies outlined in this document offer a reliable and versatile toolkit for advancing research and development in medicinal chemistry.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+4th+Edition-p-9780471697541][19][20]

  • Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (2012). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2011.642010][13]

  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). R Discovery. [URL: https://discovery.researcher.life/article/efficient-synthesis-and-iodine-functionalization-of-pyrazoles-via-kio3-phsesesph-system-under-acidic-conditions/50f968e734567431c93a9d458634c034][21]

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). Benchchem. [URL: https://www.benchchem.com/blog/the-genesis-of-controlled-peptide-synthesis-a-technical-guide-to-the-cbz-protecting-group/][15]

  • An Excellent Method for Cbz-protection of Amines. (2010). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/088.shtm][7]

  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39642598/][22]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm][18]

  • Synthesis of 4-iodopyrazoles: A Brief Review. (2025). ResearchGate. [URL: https://www.researchgate.net/publication/280949580_Synthesis_of_4-iodopyrazoles_A_Brief_Review][9]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra01103e][10]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Total Synthesis. [URL: https://totalsynthesis.com/protecting-groups/cbz-protecting-group/][14]

  • Greene's Protective Groups in Organic Synthesis. (n.d.). UCLA Library. [URL: https://search.library.ucla.edu/discovery/fulldisplay?docid=alma991350703506533&context=L&vid=01UCS_LAL:UCLA&lang=en][5][23]

  • Greene's Protective Groups in Organic Synthesis, 4th Edition. (n.d.). Wiley. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+4th+Edition-p-9780471697541][19]

  • Wuts, P. G. M., & Greene, T. W. (n.d.). Greene's Protective Groups in Organic Synthesis. Google Books. [URL: https://books.google.com/books/about/Greene_s_Protective_Groups_in_Organic_S.html?id=43XR1bK5aL0C][20]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/3133_pdf.pdf][11]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkat USA. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/viii/20-11598][24]

  • Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. (n.d.). [URL: https://www.organische-chemie.ch/buch/3527316058.htm][6]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/pyrazole-synthesis.shtm][25]

  • Selective Ring N-Protection of Aminopyrazoles. (2025). ResearchGate. [URL: https://www.researchgate.net/publication/257805125_Selective_Ring_N-Protection_of_Aminopyrazoles]
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753733/]
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (n.d.). Benchchem. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-boc-deprotection-a-comparative-review-of-methodologies/][12]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). [URL: https://www.chem.ucla.edu/~harding/IGOC/P/protectinggroup01.pdf][1]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955294/][16]

  • Bases. (n.d.). Wordpress. [URL: https://macmillan.files.wordpress.com/2015/05/boc-deprotection-base.pdf][26]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. [URL: https://www.mdpi.com/2673-4551/5/2/23][17]

  • Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/339257639_Strategies_for_the_synthesis_of_1-sulfonyl-1H-pyrazoles][27]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). [URL: https://www.researchgate.net/publication/381512165_Protecting_Group_Strategies_for_Complex_Molecule_Synthesis_in_Medicinal_Chemistry][3]

  • Recent Advances in the Protection of Amine Functionality: A Review. (2020). ResearchGate. [URL: https://www.researchgate.net/publication/342217621_Recent_Advances_in_the_Protection_of_Amine_Functionality_A_Review][4]

Sources

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Using 1-(4-iodo-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 1-(4-iodo-1H-pyrazol-3-yl)methanamine (hereafter referred to as IPM ) represents a "privileged structure" in kinase inhibitor design. Its architecture offers a trifunctional platform:

  • The Pyrazole Core: Mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • The C4-Iodine Handle: A high-reactivity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to access the hydrophobic pocket or "gatekeeper" residues.

  • The C3-Methanamine: A solvent-exposed vector ideal for solubilizing groups or amide linkers that interact with the ribose-binding pocket.

This guide details the optimized protocols for transforming IPM into potent kinase inhibitors, addressing the specific challenges of chemoselectivity and catalyst poisoning inherent to aminopyrazoles.

Strategic Retrosynthesis & Workflow

Direct functionalization of IPM is prone to failure due to the competing nucleophilicity of the primary amine and the pyrazole nitrogen (


), which can sequester Pd catalysts. A robust strategy requires orthogonal protection .
Synthesis Workflow Diagram

IPM_Synthesis_Workflow Start Start: IPM Scaffold (Free Amine/Free N1) Step1 Step 1: N-Boc Protection (Selectivity: Primary Amine) Start->Step1 Boc2O, TEA, DCM Step2 Step 2: N1-SEM/THP Protection (Selectivity: Pyrazole Ring) Step1->Step2 SEM-Cl, NaH, THF Step3 Step 3: Pd-Catalyzed Coupling (Suzuki/Sonogashira at C4-I) Step2->Step3 Ar-B(OH)2, Pd(dppf)Cl2 Step3->Step3 Optimization Loop (Ligand/Base Screen) Step4 Step 4: N-Deprotection (Acidic Cleavage) Step3->Step4 TFA/DCM or HCl/MeOH Final Target Kinase Inhibitor Step4->Final Purification

Caption: Orthogonal protection strategy ensuring regioselective functionalization of the IPM scaffold.

Detailed Experimental Protocols

Protocol A: Orthogonal Protection of IPM

Objective: To isolate the C4-iodine reactivity by masking nucleophilic nitrogens.

Reagents:

  • 1-(4-iodo-1H-pyrazol-3-yl)methanamine (IPM)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Sodium Hydride (NaH, 60% dispersion)

Procedure:

  • Primary Amine Protection:

    • Dissolve IPM (10 mmol) in DCM (50 mL) at 0°C.

    • Add Triethylamine (1.2 eq) followed by

      
       (1.1 eq) dropwise.
      
    • Stir at RT for 2 hours. Monitor by TLC (ninhydrin stain).

    • Checkpoint: The product N-Boc-IPM should show a higher

      
       than the starting material.
      
  • Pyrazole N1 Protection:

    • Dissolve N-Boc-IPM (from step 1) in anhydrous THF (40 mL) under Argon.

    • Cool to 0°C and add NaH (1.2 eq) carefully. Stir for 30 min (H2 evolution).

    • Add SEM-Cl (1.1 eq) dropwise.

    • Warm to RT and stir for 3 hours.

    • Quench: Add saturated

      
       (aq).[1] Extract with EtOAc.[2]
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Why this works: The primary amine is more nucleophilic towards


 under neutral/mildly basic conditions. The pyrazole 

requires deprotonation (NaH) to react efficiently with SEM-Cl, allowing for stepwise control [1].
Protocol B: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

Objective: Installation of the aryl/heteroaryl "tail" to access the kinase hydrophobic pocket.

Reagents:

  • Protected IPM (from Protocol A)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Procedure:

  • Degassing: Charge a microwave vial with Protected IPM, Boronic Acid, Base, and Catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2-4 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography.

Optimization Note: For sterically hindered boronic acids (e.g., 2,6-disubstituted aryls common in ALK inhibitors like Crizotinib), switch to SPhos Pd G3 precatalyst to enhance oxidative addition [2].

Protocol C: Global Deprotection & Salt Formation

Objective: Removal of SEM and Boc groups to yield the bioactive inhibitor.

Procedure:

  • Dissolve the coupled product in DCM (5 mL).

  • Add Trifluoroacetic acid (TFA) (2 mL) dropwise.

  • Stir at RT for 1 hour (removes Boc).

  • SEM Removal: If SEM is resistant to TFA at RT, heat to 60°C or treat with TBAF in THF (1M, 5 eq) followed by ethylenediamine (scavenger).

  • Isolation: Evaporate volatiles. Redissolve in MeOH. Add 4M HCl in Dioxane (2 eq) to precipitate the hydrochloride salt.

Data & Validation: Reaction Performance

The following table summarizes typical yields using IPM in Suzuki couplings, based on electronic properties of the coupling partner [3, 4].

Coupling Partner (Boronic Acid)Electronic NatureCatalyst SystemTemp/TimeIsolated Yield
Phenylboronic acid Neutral

90°C / 4h88%
4-Pyridinylboronic acid Electron Deficient

100°C / 2h72%
2-Methoxy-phenylboronic acid Steric/Electron Rich

/ SPhos
100°C / 6h65%
Indazole-5-boronic acid Heterocyclic (Kinase Relevant)XPhos Pd G380°C / 12h78%

Structural Biology Context (SAR)

Understanding why IPM is used requires visualizing its binding mode. The diagram below illustrates the pharmacophore mapping of an IPM-derived inhibitor within the ATP-binding pocket (e.g., ALK or ROS1 kinase).

SAR_Mapping Hinge Hinge Region (Glu/Leu Backbone) Gatekeeper Gatekeeper Residue (Met/Thr) Solvent Solvent Front (Ribose Pocket) Pyrazole Pyrazole Core (H-Bond Acceptor/Donor) Pyrazole->Hinge Bi-dentate H-Bonds C4_Subst C4-Aryl Group (Hydrophobic Interaction) Pyrazole->C4_Subst Suzuki Bond C3_Amine C3-Methanamine (Solubilizing/H-Bonding) Pyrazole->C3_Amine Scaffold Link C4_Subst->Gatekeeper Pi-Stacking / VdW C3_Amine->Solvent Ionic Interaction

Caption: Pharmacophore mapping of IPM derivatives. The pyrazole anchors to the hinge, while the C4-substituent navigates the gatekeeper.

Troubleshooting & Expert Tips

  • De-iodination: If you observe the formation of the de-iodinated pyrazole (proton at C4) during Suzuki coupling, your reaction is "starved" of boronic acid or the base is too strong. Solution: Add the base after the catalyst has pre-complexed, or switch to a milder base like

    
    .
    
  • Regiochemistry of N-Alkylation: If you attempt to alkylate the pyrazole nitrogen (

    
    ) before protection, you will get a mixture of N1 and N2 isomers. Solution:  Always use bulky protecting groups (SEM/THP) or perform the Suzuki coupling on the free NH pyrazole (if the substrate tolerates it) to leverage the thermodynamic preference for the 1H-tautomer.
    
  • Copper Contamination: If using Sonogashira coupling (C4-alkyne), residual Copper can complex with the methanamine. Solution: Wash the organic layer with 10% aqueous ethylenediamine or EDTA during workup.

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

  • Organic Process Research & Development. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation. ACS Publications. Retrieved from

  • Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[3][5][6] MDPI. Retrieved from

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from

  • Google Patents. (2017). Synthesis method of crizotinib and preparation method of intermediate thereof.[7] CN107365301B. Retrieved from

Sources

Reductive amination techniques for pyrazole methanamine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Pyrazole Methanamine Intermediates via Reductive Amination

Introduction & Strategic Context

The pyrazole methanamine motif (e.g., 1H-pyrazol-4-ylmethanamine) is a privileged pharmacophore in modern drug discovery, serving as a critical linker in kinase inhibitors (e.g., Crizotinib, Avapritinib) and GPCR modulators. Synthesizing these intermediates often involves the reductive amination of pyrazole-carbaldehydes with amines.[1]

While conceptually simple, this transformation on a pyrazole scaffold presents unique challenges:

  • Electron-Rich Heterocycle: The pyrazole ring is electron-rich, making the aldehyde less electrophilic compared to simple benzaldehydes.

  • Lewis Basicity: The pyrazole nitrogens (specifically N2) can coordinate with Lewis acid catalysts or borohydride reagents, potentially stalling the reaction.

  • Tautomerism: Unsubstituted pyrazoles (

    
    -H) exist in tautomeric equilibrium, which can complicate solubility and purification.
    

This guide provides three field-proven protocols to navigate these challenges, prioritizing chemoselectivity (mono- vs. bis-alkylation) and yield.

Mechanistic Underpinnings

Success in reductive amination relies on manipulating the equilibrium between the carbonyl/amine starting materials and the iminium ion intermediate. The reducing agent must be selective enough to reduce the iminium ion faster than the starting aldehyde to prevent alcohol byproducts.

Figure 1: Reaction Mechanism & Selectivity Pathways

ReductiveAmination Start Pyrazole-CHO + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Equilibrium SideProduct Side Reaction: Direct Reduction (Pyrazole-CH2-OH) Start->SideProduct Non-Selective Reductant (e.g., NaBH4) Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium -H2O (Acid Catalyzed) Reduction Hydride Transfer (Rate Determining) Iminium->Reduction + H- Product Pyrazole Methanamine Reduction->Product

Caption: The pathway highlights the critical role of acid catalysis in driving iminium formation and the necessity of selective hydride donors to avoid direct aldehyde reduction.

Protocol A: The "Gold Standard" – Sodium Triacetoxyborohydride (STAB)

Best For: Routine synthesis, high chemoselectivity, acid-stable substrates. Mechanism: STAB is a mild hydride donor. It does not reduce aldehydes significantly at room temperature but rapidly reduces iminium ions.

Reagents & Setup
  • Substrate: Pyrazole-4-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • In a dry reaction vial, dissolve the pyrazole-aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (0.2 M concentration).

    • Add Glacial Acetic Acid (1.0 equiv).

    • Expert Insight: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free base, then add the AcOH.

    • Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction:

    • Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild gas evolution (

      
      ) may occur; ensure the vessel is vented or under a nitrogen balloon.
      
    • Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (gas evolution will occur). Stir for 15 minutes.
      
    • Extract with DCM or EtOAc (

      
      ).
      
    • Dry organic layers over

      
       and concentrate.
      

Why this works: The acetic acid protonates the imine, generating the highly electrophilic iminium species, which STAB reduces selectively.

Protocol B: The "Hard Case" – Titanium(IV) Isopropoxide / NaBH4

Best For: Sterically hindered amines, electron-deficient amines (e.g., anilines), or when equilibrium favors the aldehyde (wet solvents). Mechanism:


 acts as a strong Lewis acid and a water scavenger, forcing the equilibrium toward the imine (Le Chatelier's principle) before the reducing agent is introduced.
Reagents & Setup
  • Substrate: Pyrazole-4-carbaldehyde (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF or Ethanol (Absolute)

Step-by-Step Procedure
  • Forced Imine Formation:

    • Combine aldehyde and amine in THF (neat or highly concentrated).

    • Add

      
       (1.5 equiv) via syringe under inert atmosphere (
      
      
      
      ).
    • Stir at RT for 6–12 hours.

    • Checkpoint: The solution often turns yellow/orange, indicating titanium-imine complex formation.

  • Reduction:

    • Dilute the mixture with absolute Ethanol (if using neat conditions).

    • Add

      
       (1.5 equiv) carefully (exothermic).
      
    • Stir for 2–4 hours at RT.

  • Workup (Critical Step):

    • The "Titanium Emulsion" Problem: Quenching Ti reactions with water creates a sticky white precipitate (

      
      ) that traps product.
      
    • Solution: Quench with 2M NaOH or Rochelle's Salt solution. Stir vigorously until two clear layers form (may take 1 hour).

    • Filter through a Celite pad if necessary, then extract.

Decision Matrix: Choosing the Right Method

Figure 2: Experimental Workflow Logic

MethodSelection Q1 Is the Amine Sterically Hindered or Weakly Nucleophilic? MethodA Method A: STAB + AcOH (Standard Protocol) Q1->MethodA No (Primary/Reactive Amine) MethodB Method B: Ti(OiPr)4 + NaBH4 (Forcing Conditions) Q1->MethodB Yes (Aniline/Bulky Amine) Q2 Is the Pyrazole N-H Free? MethodA->Q2 MethodB->Q2 Protect Consider N-Protection (THP, SEM, Boc) to improve solubility Q2->Protect Yes Proceed with Workup Proceed with Workup Q2->Proceed with Workup No (N-Alkylated)

Caption: Decision tree to select the optimal reductive amination protocol based on substrate sterics and electronics.

Troubleshooting & Optimization Data

ChallengeSymptomRoot CauseSolution
Bis-Alkylation Product mass = Amine + 2x AldehydePrimary amine is too nucleophilic; Product amine reacts with remaining aldehyde.1. Use excess amine (2–5 equiv).2. Switch to Method B (Imine formation is discrete).
No Reaction Aldehyde remains unchanged1. Wet solvent (equilibrium favors aldehyde).2. Pyrazole N-coordination deactivates catalyst.1. Add molecular sieves (4Å).2. Use

protocol.[2][3][4]
Alcohol Byproduct Mass = Aldehyde + 2HReductant is too strong or added too early.1. Ensure imine formation time is sufficient (check by TLC/LCMS).2. Switch from

to STAB.
Low Recovery Product lost in aqueous layerPyrazole methanamines are amphoteric/polar.1. Salt the aqueous layer (NaCl).2. Use CHCl3/iPrOH (3:1) for extraction.3.[1][3][5] Isolate as HCl salt directly from organic phase.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[8] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[8]

Sources

Application Notes and Protocols: Leveraging the Dual Reactivity of 1-(4-iodo-1H-pyrazol-3-yl)methanamine for Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The field of bioconjugation continuously seeks novel reagents that offer greater control and versatility in the modification of biomolecules. This guide introduces 1-(4-iodo-1H-pyrazol-3-yl)methanamine, a heterobifunctional linker poised for significant impact in drug development and molecular biology. While its constituent parts—the 4-iodopyrazole and the primary amine—are well-established in medicinal chemistry and bioconjugation respectively, their combination in a single, compact scaffold is underexplored. This document provides the foundational rationale, detailed experimental protocols, and characterization workflows for leveraging this reagent's unique dual-reactivity. We will explore a primary workflow: initial conjugation via its primary amine, followed by a subsequent, site-specific modification using the aryl iodide handle through palladium-catalyzed cross-coupling. This enables the construction of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs), with precisely installed payloads, a critical requirement for next-generation therapeutics.

Introduction: A Bifunctional Scaffold for Modern Bioconjugation

The precise chemical modification of proteins, peptides, and oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. The ideal chemical tool for this purpose is often a heterobifunctional linker, possessing two distinct reactive groups that can be addressed orthogonally. 1-(4-iodo-1H-pyrazol-3-yl)methanamine emerges as such a tool, presenting two key functionalities:

  • A Nucleophilic Primary Amine (-CH₂NH₂): The methanamine group provides a robust handle for initial attachment to biomolecules. It readily reacts with activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds or can be used in reductive amination to modify oxidized carbohydrates.

  • A Stable Aryl Iodide (C4-Iodo): The iodine atom on the pyrazole ring is a versatile precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1] This functionality is remarkably stable under typical bioconjugation conditions, allowing it to be carried through initial conjugation steps before being selectively activated for a second modification.

The pyrazole core itself is a "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutics.[1][2] This raises the possibility that the linker itself may contribute favorably to the pharmacokinetic or pharmacodynamic properties of the final conjugate.

This guide will focus on a powerful strategy we term Post-Conjugation Modification (PCM) , which unlocks new possibilities for creating homogenous and precisely defined bioconjugates.

cluster_0 Core Reagent: 1-(4-iodo-1H-pyrazol-3-yl)methanamine cluster_1 Orthogonal Reactive Handles Reagent Structure Amine Primary Amine (-CH₂NH₂) • Nucleophilic • Amide bond formation Reagent->Amine Handle 1 Iodide Aryl Iodide (C-I) • Cross-coupling handle • Stable until activated Reagent->Iodide Handle 2

Figure 1: The orthogonal reactive handles of 1-(4-iodo-1H-pyrazol-3-yl)methanamine.

The Post-Conjugation Modification (PCM) Workflow

The PCM strategy leverages the differential reactivity of the amine and iodide groups. The amine is used first to attach the linker to a biomolecule. The resulting conjugate, now decorated with stable iodopyrazole moieties, serves as a platform for a second, highly specific chemical transformation via the iodide. This approach is particularly advantageous for installing payloads that are incompatible with initial protein conjugation conditions (e.g., due to poor aqueous solubility, instability, or interfering functional groups).

G start Biomolecule (e.g., Antibody) intermediate Iodo-Pyrazolyl -Functionalized Biomolecule start->intermediate Step 1: Amine Conjugation (Amide bond formation) reagent 1-(4-iodo-1H-pyrazol-3-yl)methanamine reagent->intermediate final_product Final Bioconjugate (e.g., ADC) intermediate->final_product Step 2: Suzuki Coupling (Pd-catalyzed) payload Payload-Boronic Acid (e.g., Drug-B(OH)₂) payload->final_product

Figure 2: The Post-Conjugation Modification (PCM) workflow using Suzuki coupling.

Detailed Protocols

The following protocols are designed for a model system using a generic IgG antibody but can be adapted for other proteins. All buffer preparations should use high-purity water and reagents.

Protocol 1: Amine-Directed Conjugation to an Antibody

This protocol describes the attachment of 1-(4-iodo-1H-pyrazol-3-yl)methanamine to surface-accessible lysine residues on an antibody via a stable amide bond, mediated by a water-soluble carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

Rationale: The antibody's intrinsic carboxyl groups (from aspartate and glutamate residues) are activated by EDC/Sulfo-NHS to form a semi-stable Sulfo-NHS ester. This ester readily reacts with the primary amine of the pyrazole linker in a nucleophilic acyl substitution reaction. Using a mild excess of the linker ensures efficient labeling while minimizing protein cross-linking. A phosphate buffer at pH 7.4 provides a stable environment for the antibody and is optimal for the aminolysis reaction.

Materials:

  • Antibody (e.g., Trastuzumab) solution: 5 mg/mL in PBS, pH 7.4

  • 1-(4-iodo-1H-pyrazol-3-yl)methanamine (MW ~251.0 g/mol )

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 100 mM in water (prepare fresh)

  • Sulfo-NHS (N-hydroxysulfosuccinimide): 100 mM in water (prepare fresh)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent SEC system.

Procedure:

  • Buffer Exchange: Equilibrate the antibody into the Conjugation Buffer using a desalting column to remove any primary amine-containing buffers (e.g., Tris). Adjust the final concentration to 5 mg/mL.

  • Activation: To 1 mL of the 5 mg/mL antibody solution, add EDC to a final concentration of 5 mM and Sulfo-NHS to 10 mM. Incubate for 15 minutes at room temperature with gentle mixing.

  • Linker Addition: Add 1-(4-iodo-1H-pyrazol-3-yl)methanamine from a concentrated stock solution (e.g., in DMSO or DMF) to achieve a 20-fold molar excess relative to the antibody.

  • Conjugation Reaction: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted linker and coupling reagents by buffer exchanging the reaction mixture into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or SEC.

  • Characterization: Determine the protein concentration (A280) and the Linker-to-Antibody Ratio (LAR) by mass spectrometry (see Section 4). Store the purified iodo-functionalized antibody at 4°C or -80°C for long-term storage.

Protocol 2: Aqueous Suzuki Cross-Coupling for Payload Installation

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to attach a boronic acid-functionalized payload to the iodo-pyrazolyl antibody conjugate.

Rationale: Performing organometallic chemistry in an aqueous, biological environment is challenging. The choice of catalyst is critical. A water-soluble palladium catalyst, such as one bearing sulfonated phosphine ligands (e.g., TPPTS), is essential to bring the catalyst into the same phase as the antibody.[1] A mild, non-nucleophilic inorganic base like sodium carbonate is used to facilitate the catalytic cycle without denaturing the protein. The reaction is performed at a slightly elevated, yet protein-compatible, temperature (37°C) to promote catalytic turnover. Degassing is crucial to prevent oxidation of the phosphine ligands and deactivation of the Pd(0) active species.

Materials:

  • Iodo-functionalized antibody: 2 mg/mL in degassed PBS, pH 7.4

  • Payload-Boronic Acid/Ester: e.g., a fluorescent dye with a boronic acid handle. Prepare a 50 mM stock in DMSO.

  • Palladium Catalyst: e.g., Pd₂(dba)₃ with a water-soluble phosphine ligand like TPPTS (3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt).

  • Base: 1 M Sodium Carbonate (Na₂CO₃) solution, degassed.

  • Reaction Buffer: Degassed PBS, pH 7.4.

Procedure:

  • Prepare Reagents: All buffers and solutions must be thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes to create an inert atmosphere.

  • Reaction Setup (in an inert atmosphere glovebox if possible): a. In a microcentrifuge tube, add the iodo-functionalized antibody. b. Add the payload-boronic acid to a final concentration of 500 µM (adjust based on payload solubility and reactivity). c. Add the Na₂CO₃ solution to a final concentration of 50 mM. d. In a separate tube, pre-form the catalyst by mixing Pd₂(dba)₃ and TPPTS (1:4 molar ratio) in degassed water.

  • Initiate Reaction: Add the pre-formed palladium catalyst to the antibody solution to a final Pd concentration of 200 µM.

  • Incubation: Seal the reaction vessel tightly and incubate at 37°C for 4-6 hours with gentle end-over-end mixing. Monitor reaction progress by LC-MS if possible.

  • Purification: Purify the final antibody-payload conjugate away from the catalyst, excess payload, and reaction byproducts using an appropriate method such as SEC or affinity chromatography (e.g., Protein A).

  • Final Characterization: Analyze the purified conjugate for purity, aggregation, and final Drug-to-Antibody Ratio (DAR) as described in Section 4.

ParameterCondition 1 (Initial)Condition 2 (Optimized)Rationale for Change
Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / TPPTSImproved aqueous solubility and stability of the catalyst complex.
Base K₃PO₄Na₂CO₃Milder base, less likely to cause protein denaturation.
Temperature 50°C37°CReduces risk of thermal denaturation of the antibody.
Reaction Time 2 hours6 hoursSlower kinetics at lower temperatures require longer reaction times.
Atmosphere Ambient AirDegassed (Argon)Prevents oxidative degradation of the Pd(0) catalyst and ligands.
Table 1: Example of optimization parameters for the aqueous Suzuki coupling reaction.

Self-Validating Systems: A Workflow for Conjugate Characterization

Trustworthiness in any protocol comes from robust analytical validation.[3] Each step of the bioconjugation process must be monitored to ensure the reaction has proceeded as expected and to quantify key quality attributes.[4][5]

G cluster_0 Step 1 Conjugate: Iodo-Pyrazolyl Antibody cluster_1 Step 2 Conjugate: Final ADC s1_intact Intact Mass (LC-MS) - Confirms linker addition - Determines LAR s2_intact Intact Mass (LC-MS) - Confirms payload addition - Determines final DAR s1_hplc HIC/SEC-HPLC - Assesses purity - Detects aggregation s2_hplc HIC/RP-HPLC - Quantifies DAR distribution - Assesses final purity s2_mapping Peptide Mapping (LC-MS/MS) - Confirms conjugation sites s2_intact->s2_mapping s2_sds SDS-PAGE - Visualizes mass shift s2_intact->s2_sds

Figure 3: Analytical workflow for the characterization of bioconjugates at each stage.

4.1. Mass Spectrometry (MS)

  • Intact Mass Analysis: ESI-MS is the gold standard for determining the Linker-to-Antibody Ratio (LAR) after the first step and the final Drug-to-Antibody Ratio (DAR) after the second.[6] Deconvolution of the resulting spectrum reveals a distribution of species, allowing for the calculation of the average number of modifications per antibody.

  • Peptide Mapping: To confirm the site of conjugation, the final ADC can be digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS.[4] Peptides containing a modified lysine (or glutamate/aspartate) residue will show a characteristic mass shift corresponding to the linker-payload combination.

4.2. Chromatography

  • Hydrophobic Interaction Chromatography (HIC): This technique is particularly useful for analyzing ADCs.[7] Each added drug-linker payload increases the overall hydrophobicity of the antibody, allowing species with different DAR values (DAR=0, 1, 2, etc.) to be separated and quantified.

  • Size Exclusion Chromatography (SEC): SEC is used to assess purity and quantify the presence of aggregates, which can be induced by the conjugation process. It is a critical quality control step before and after each reaction.[7]

Conclusion and Future Directions

1-(4-iodo-1H-pyrazol-3-yl)methanamine represents a highly promising, yet underutilized, tool in the bioconjugation toolbox. Its true power lies in its heterobifunctional nature, which enables advanced, multi-step Post-Conjugation Modification strategies. The protocols outlined here provide a robust starting point for researchers to explore its utility. The aryl iodide handle is not limited to Suzuki coupling; it can also serve as a substrate for Sonogashira, Heck, and other cross-coupling reactions, dramatically expanding the chemical space accessible for modifying biomolecules.[1][8] As the demand for more sophisticated and precisely engineered bioconjugates grows, reagents like 1-(4-iodo-1H-pyrazol-3-yl)methanamine will be indispensable for driving innovation in therapeutics and diagnostics.

References

  • BenchChem. The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. BenchChem Technical Guides.

  • Machulek, A. et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.

  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1549–1555.

  • Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77022, 4-Iodopyrazole. PubChem.

  • Kamal, A., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1503.

  • BenchChem. Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS No. 150187-16-9). BenchChem Technical Guides.

  • White, C. J., & Brik, A. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Chembiochem, 18(16), 1601-1605.

  • BenchChem. An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. BenchChem Technical Guides.

  • MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178.

  • Liao, P., & He, C. (2024). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Chemical Science, 15(18), 6688-6695.

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670.

  • BioAgilytix. (2023). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. BioAgilytix Resources.

  • MilliporeSigma. 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride. Product Page.

  • Cetin, C. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(11), 1957-1974.

  • Bepary, S., et al. (2016). Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamine. Turkish Journal of Pharmaceutical Sciences, 40(2), 82-86.

  • Beck, A., et al. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical chemistry, 85(2), 709–736.

  • Schuster, R. J., et al. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Pharmaceuticals, 14(9), 856.

  • BenchChem. Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR. BenchChem Technical Guides.

  • Creative Biolabs. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates. Creative Biolabs Resources.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in 4-Iodo-Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-iodo-pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for catalyst poisoning and other common reaction failures. The question-and-answer format addresses specific issues encountered during experimentation, explaining the underlying chemical principles to empower you to solve even the most challenging cases.

Frequently Asked Questions (FAQs)
Q1: What makes 4-iodo-pyrazoles challenging substrates in cross-coupling reactions?

A1: While the high reactivity of the C-I bond is advantageous for oxidative addition, the pyrazole ring itself introduces specific challenges.[1] The primary issue is the pyrazole nitrogen atoms, which are Lewis basic and can act as ligands, coordinating to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have diminished activity, a phenomenon often referred to as catalyst poisoning by the substrate itself.[2] If the pyrazole is unprotected (contains an N-H bond), it can also be deprotonated by the base, creating an anionic pyrazolide that can participate in unwanted side reactions or further complicate catalyst coordination.[3]

Q2: My reaction failed. What are the first and most critical things to check?

A2: Before diving into complex mechanistic problems, always verify the fundamentals. These factors are responsible for a significant portion of failed cross-coupling reactions:

  • Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[4][5] Ensure your reaction is performed under a genuinely inert atmosphere (argon or nitrogen). This requires not just a blanket of gas but proper degassing of all solvents and reagents.

  • Reagent Purity & Water Content: Water can be detrimental, leading to hydrolysis of reagents and catalyst deactivation.[6] Use anhydrous solvents and ensure your starting materials, particularly bases like NaOtBu, are dry. Impurities in starting materials, such as sulfur-containing compounds, are potent catalyst poisons.[7][8]

  • Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time if not stored correctly. Improperly stored reagents may be inactive from the start.[4] When in doubt, use a freshly opened bottle or a reliable precatalyst.

Q3: What is "palladium black" and why is it a bad sign?

A3: The formation of a black or dark brown precipitate, known as palladium black, is a visual indicator of catalyst death.[5] It signifies that the soluble, catalytically active Pd(0) species, which are typically stabilized by phosphine ligands, have aggregated into insoluble, inactive palladium metal clusters.[5] This is a common deactivation pathway and suggests that your ligand is either not robust enough for the reaction conditions, is present in insufficient quantity, or is being displaced, leaving the palladium atoms vulnerable to aggregation.

Guide 1: Diagnosing and Solving Low or No Reaction Yield

This is the most common issue, where starting materials are either unreacted or only partially converted to the desired product.

Q4: My 4-iodo-pyrazole is consumed, but I don't see my product. Where did it go?

A4: If thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) shows the consumption of the 4-iodo-pyrazole without corresponding product formation, you are likely forming non-polar byproducts. The two most probable culprits are:

  • Hydrodehalogenation: The iodo group is replaced by a hydrogen atom, yielding the parent pyrazole. This occurs when the oxidative addition intermediate is intercepted by a hydrogen source before it can proceed through the catalytic cycle. It can be exacerbated by moisture or certain alcoholic solvents.

  • Homocoupling: Two molecules of your starting material couple with each other. In the case of a Suzuki reaction, for example, this would be the homocoupling of the boronic acid partner. This side reaction can become dominant if the transmetalation or reductive elimination steps are slow.[9]

A user on a research forum reported a similar issue where their 4-iodopyrazole was fully consumed in a Buchwald-Hartwig reaction, but no product was isolated. A likely explanation was dehalogenation to pyrazole, which is difficult to see on TLC and may have been removed during aqueous workup.[3]

Q5: How does the pyrazole N-H group specifically poison the catalyst?

A5: The N-H group on an unprotected pyrazole is acidic and can be deprotonated by the reaction base. The resulting pyrazolide anion is a strong binder to the palladium center. This can lead to the formation of a stable Pd-pyrazolide complex, effectively sequestering the palladium and halting the catalytic cycle. Furthermore, the unprotected N-H can itself undergo arylation, leading to undesired side products and polymerization.[3]

Solution: Protect the pyrazole nitrogen. This is the most robust solution to prevent N-H related poisoning. Common protecting groups like Boc, Trityl (Tr), or a simple methyl group will block this pathway.[1]

Q6: My catalyst seems to die mid-reaction. What causes this gradual deactivation?

A6: Gradual deactivation, where the reaction starts but then stalls, often points to issues with the stability of the catalytic complex under the reaction conditions.

  • Cause - Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways at elevated temperatures.[5]

  • Cause - Product Inhibition: In some C-N coupling reactions, the product itself can coordinate more strongly to the palladium center than the starting amine, leading to product inhibition that slows the reaction over time.[10][11]

  • Cause - Insufficient Ligand: The ligand-to-palladium ratio might be too low. While a 1:1 or 2:1 ratio is often used, some challenging substrates require a higher ligand loading to maintain catalyst stability and prevent aggregation into palladium black.

Solution: Screen different ligands. A more robust or bulkier ligand may be required. For example, bulky biarylphosphine ligands (e.g., BrettPhos, GPhos) are designed to resist deactivation and promote efficient coupling even with difficult substrates like N-heterocycles.[12]

Visualizing Deactivation: The Catalytic Cycle Under Attack

The diagram below illustrates the standard palladium-catalyzed cross-coupling cycle and highlights key points where catalyst poisons can intercept and deactivate the catalyst.

G cluster_cycle Catalytic Cycle cluster_poison Deactivation Pathways Pd0 Active Pd(0)L_n OAI Ar-Pd(II)(I)L_n (Oxidative Addition Intermediate) Pd0->OAI Oxidative Addition (+ Ar-I) Poison Poison (e.g., O₂, S, H₂O) Pd0->Poison Oxidation/ Coordination PdBlack Palladium Black (Inactive Aggregates) Pd0->PdBlack Aggregation (Ligand Loss) TMI Ar-Pd(II)(R)L_n (Transmetalation Intermediate) OAI->TMI Transmetalation (+ Nu-M) OffCycle Off-Cycle Complex (e.g., Pd-Pyrazole) OAI->OffCycle Substrate Coordination TMI->Pd0 Product Ar-R Product TMI->Product Reductive Elimination

Caption: Common deactivation pathways in palladium catalysis.

Guide 2: Experimental Protocols & Optimization
Q7: Can you provide a reliable starting protocol for a Suzuki coupling with a protected 4-iodo-pyrazole?

A7: Absolutely. This protocol is a robust starting point based on established methods for pyrazole coupling.[13]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

  • Materials:

    • N-Protected 4-iodopyrazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (2 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

    • 1,2-Dimethoxyethane (DME) and Water (e.g., 3 mL DME, 1.2 mL H₂O)

  • Procedure:

    • To a microwave reaction vial, add the N-protected 4-iodopyrazole, arylboronic acid, and Cs₂CO₃.

    • Add the DME and water.

    • Purge the vial with argon or nitrogen for 5-10 minutes.

    • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

    • Seal the vial tightly.

    • Place the vial in a microwave reactor and irradiate at 90-120 °C for 10-30 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Q8: How should I approach optimizing a failing reaction? What parameters should I screen?

A8: A systematic approach is key. Use a Design of Experiments (DoE) approach if possible, but a "one variable at a time" method can also be effective. Screen the following parameters in order of importance:

  • Ligand: This often has the most dramatic effect. The choice of ligand influences catalyst stability and reactivity.[12]

  • Base: The strength and solubility of the base are critical. Strong bases like NaOtBu are common, but sometimes a weaker base like K₃PO₄ or Cs₂CO₃ is required for sensitive substrates.[14]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Common choices include toluene, dioxane, and THF.

The following table provides a screening template.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Ligand XPhosSPhosXantphosP(t-Bu)₃
Base NaOtBuK₃PO₄Cs₂CO₃K₂CO₃
Solvent TolueneDioxaneTHFDME
Temperature 80 °C100 °C110 °CRoom Temp
Visualizing the Troubleshooting Workflow

This flowchart provides a logical path for diagnosing reaction issues.

G Start Reaction Stalled or Low Yield CheckBasics Q: Are atmosphere & reagents pristine? Start->CheckBasics Consumed Q: Is 4-Iodo-Pyrazole Consumed? CheckBasics->Consumed Yes FixBasics Solution: - Degas solvent thoroughly - Use fresh, anhydrous reagents - Use new catalyst/ligand CheckBasics->FixBasics No Precipitate Q: Is a black precipitate (Pd black) visible? Consumed->Precipitate Yes Dehalogenation Diagnosis: Likely Dehalogenation or Homocoupling Consumed->Dehalogenation Yes NoConsumption Diagnosis: Catalyst Inactive from Start Consumed->NoConsumption No Aggregation Diagnosis: Catalyst Aggregation Precipitate->Aggregation Yes LigandPoisoning Diagnosis: Ligand Poisoning or Displacement Precipitate->LigandPoisoning No Action1 Action: - Screen ligands (e.g., bulky biarylphosphines) - Check for N-H on pyrazole (protect if present) - Screen bases/solvents Dehalogenation->Action1 NoConsumption->Action1 Action2 Action: - Increase ligand:Pd ratio - Switch to a more robust ligand - Lower reaction temperature Aggregation->Action2 LigandPoisoning->Action1

Caption: A logical workflow for troubleshooting coupling reactions.

Guide 3: Post-Reaction Cleanup
Q9: How can I effectively remove residual palladium from my final product?

A9: Residual palladium is a major concern, especially in pharmaceutical development, due to its toxicity and potential to interfere with subsequent steps or biological assays.[15]

  • Filtration through Celite: A simple and often effective first step is to dilute the final reaction mixture with a suitable solvent and filter it through a pad of Celite.[16] This physically traps insoluble palladium species like palladium black.

  • Chromatography: Standard silica gel column chromatography is effective at removing a significant amount of palladium residues from the desired organic product.[16][17]

  • Palladium Scavengers: For achieving very low palladium levels (<50 ppm), using a scavenging resin is recommended.[17] These are commercially available resins functionalized with groups (e.g., thiols, amines) that chelate strongly to palladium. The product solution is stirred with the resin, which is then filtered off.

Protocol 2: Palladium Removal by Celite Filtration

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a solvent in which your product is soluble but the palladium species are not (e.g., dichloromethane or ethyl acetate).

  • Prepare a filtration setup with a sintered glass funnel or Büchner funnel.

  • Place a 1-2 cm thick pad of Celite on the funnel.

  • Pour the diluted reaction mixture through the Celite pad.

  • Wash the Celite pad thoroughly with additional fresh solvent to ensure all of the product is collected.

  • Combine the filtrates and concentrate to obtain the crude product, now with reduced palladium content, ready for further purification.[16]

References
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. PubMed. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. [Link]

  • Cross-coupling reactions – Knowledge and References. Taylor & Francis Online. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Method of removing palladium.
  • Catalyst Poisoning: Palladium & Platinum. StudySmarter. [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications. [Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journals. [Link]

Sources

Technical Support Center: Solubility Optimization for 1-(4-iodo-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 1-(4-iodo-1H-pyrazol-3-yl)methanamine .[1] The content is structured to address the specific physicochemical challenges imposed by the iodopyrazole core and the primary amine tail , providing actionable protocols for bioassay optimization.

Topic: Optimizing Solubility & Stability for Bioassays Compound Class: Halogenated Heterocyclic Amine Primary Challenges: pH-dependent solubility ("The pH Cliff"), hydrophobic stacking (Iodine effect), and solvent shock.[1]

Quick Reference: Physicochemical Profile
PropertyValue (Approx.)Implication for Bioassays
LogP ~0.5 – 0.9Moderate lipophilicity.[1] The iodine atom increases membrane permeability but promotes crystalline lattice energy (stacking).
pKa (Amine) ~8.8 – 9.2CRITICAL: At pH 7.4, the compound is mostly protonated (soluble).[1] At pH > 8.5, it becomes neutral and will precipitate.
pKa (Pyrazole) ~14 (Acidic NH)The pyrazole proton is stable at physiological pH; do not rely on deprotonation for solubility.[1]
Preferred Salt Hydrochloride (HCl)Significantly higher aqueous solubility than the free base.
Module 1: Stock Solution Preparation (The "Golden Path")

Q: What is the optimal vehicle for creating a high-concentration stock? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1]

  • Protocol: Dissolve the solid to 10 mM – 50 mM in sterile-filtered, anhydrous DMSO.

  • Why? The iodine atom creates a "greasy" hydrophobic patch. While the amine is polar, the crystal lattice energy of the solid is often too high for pure water to overcome efficiently. DMSO disrupts these lattice interactions immediately.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO will absorb water from the air, causing the compound to crash out inside the freezer over time.

Q: Can I use Ethanol? A: Avoid if possible. Ethanol evaporates rapidly, changing the concentration of your stock during the experiment. Furthermore, iodinated pyrazoles often exhibit lower solubility in ethanol compared to DMSO due to weaker dipole interactions.

Module 2: Dilution Strategy & The "Solvent Shock"

Q: My compound precipitates immediately when I add the DMSO stock to the media. Why? A: This is "Solvent Shock." When a droplet of DMSO stock hits the aqueous media, the DMSO diffuses away faster than the compound can solvate in the water. This creates a local zone of supersaturation where the compound aggregates.

Corrective Protocol (Step-by-Step):

  • Do NOT add 100% DMSO stock directly to the cell culture well.

  • Create an Intermediate Dilution:

    • Dilute your DMSO stock 1:10 or 1:20 into pure water or PBS (pH 7.4) in a separate tube.

    • Vortex immediately.

    • This creates a "working solution" (e.g., 1 mM in 5-10% DMSO).[1]

  • Final Addition: Add this working solution to your cell media.

    • Result: The final DMSO concentration on cells is <0.5% (non-toxic), and the compound has already equilibrated with water.

Module 3: The pH Trap (Troubleshooting Precipitation)

Q: The solution is clear in water, but cloudy in my assay buffer. What is happening? A: You have likely hit the "pH Cliff." The primary amine (–CH₂NH₂) is the solubility anchor.

  • At pH < 8.0: The amine is protonated (–CH₂NH₃⁺). The charge forces the molecule into solution.

  • At pH > 8.5: The amine deprotonates to the neutral free base. Without the charge, the hydrophobic iodine atom dominates, and the compound crashes out.

Troubleshooting Steps:

  • Check Buffer pH: Ensure your assay buffer is pH 7.2 – 7.4 . Avoid Carbonate buffers (pH ~9+).[1]

  • Check Compound Concentration: High concentrations (>100 µM) can shift the local pH if the buffer is weak.

  • Acidification: If using the free base solid, you must add 1 equivalent of HCl or use an acidic vehicle (e.g., 0.1% Formic Acid) to initiate dissolution before neutralizing.

Visual Workflow: Solubility Optimization

The following diagram illustrates the decision logic for preparing stable bioassay solutions.

SolubilityWorkflow Start Start: Solid Compound 1-(4-iodo-1H-pyrazol-3-yl)methanamine FormCheck Check Form: Salt vs. Free Base Start->FormCheck StockPrep Prepare Stock: Dissolve in Anhydrous DMSO (Target: 10-50 mM) FormCheck->StockPrep HCl Salt (Preferred) FormCheck->StockPrep Free Base Dilution Dilution Step: Add to Aqueous Media StockPrep->Dilution Precipitation Observation: Is Precipitate Visible? Dilution->Precipitation Clear Solution Clear: Proceed to Bioassay Precipitation->Clear No Cloudy Solution Cloudy/Hazy Precipitation->Cloudy Yes CheckPH Troubleshoot pH: Is Buffer pH > 8.0? Cloudy->CheckPH AdjustPH Action: Adjust pH to 7.0 - 7.4 (Protonate Amine) CheckPH->AdjustPH Yes CheckConc Troubleshoot Conc: Is Final Conc > 100 µM? CheckPH->CheckConc No AdjustPH->Dilution Retry CoSolvent Action: Add Co-solvent (0.5% Tween-80 or PEG400) CheckConc->CoSolvent Yes CoSolvent->Dilution Retry

Caption: Decision tree for preventing precipitation. Key intervention points are pH adjustment (to maintain amine protonation) and co-solvent addition.

FAQ: Common Issues in Bioassays

Q: Can I freeze the diluted working solution? A: No. Aqueous dilutions of iodinated pyrazoles are thermodynamically unstable over long periods. The "salting out" effect can occur upon freezing. Always prepare working solutions fresh on the day of the experiment.

Q: Is the iodine atom stable? A: Generally, yes. However, avoid exposure to strong light for extended periods. Aryl iodides can undergo photodeiodination (homolytic cleavage of the C-I bond) under intense UV light. Store stocks in amber vials or wrapped in foil.

Q: I need to inject this into an animal (in vivo). What formulation do you recommend? A: For in vivo PK studies, simple DMSO/Water is often insufficient due to precipitation in the bloodstream.

  • Recommended Formulation: 5% DMSO + 40% PEG400 + 55% Water (or Saline).[1]

  • Procedure: Dissolve in DMSO first, add PEG400, vortex, then slowly add Water/Saline. The PEG400 acts as a surfactant to keep the hydrophobic iodopyrazole core solvated.

References
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa effects on precipitation). Link

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. Link[1]

  • PubChem. (2025).[1][2] Compound Summary: Aminomethyl-pyrazoles and physicochemical properties. Link

Sources

Technical Support Center: Stability of 1-(4-iodo-1H-pyrazol-3-yl)methanamine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 1-(4-iodo-1H-pyrazol-3-yl)methanamine under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 1-(4-iodo-1H-pyrazol-3-yl)methanamine in acidic environments.

Q1: What are the primary stability concerns for 1-(4-iodo-1H-pyrazol-3-yl)methanamine in acidic solutions?

A1: The primary stability concerns for this molecule under acidic conditions revolve around three potential degradation pathways:

  • Acid-catalyzed hydrolysis of the aminomethyl group: The C-N bond of the aminomethyl substituent can be susceptible to cleavage in the presence of strong acids, potentially leading to the formation of 3-hydroxymethyl-4-iodopyrazole or 3-formyl-4-iodopyrazole and ammonia.[1][2][3]

  • Deiodination of the pyrazole ring: The carbon-iodine bond can be labile under certain acidic and reducing conditions, leading to the formation of the corresponding des-iodo pyrazole derivative. While generally stable, this bond's reactivity can be influenced by the electronic nature of the pyrazole ring and the specific acidic medium.

  • Degradation of the pyrazole ring: Pyrazole rings are generally aromatic and relatively stable.[4][5] However, harsh acidic conditions (e.g., strong acid at elevated temperatures) could potentially lead to ring-opening or other complex degradation pathways.[6]

Q2: At what pH range should I be most concerned about the degradation of this compound?

A2: Significant degradation is more likely to occur at lower pH values, typically below pH 4. The rate of acid-catalyzed hydrolysis is often dependent on the concentration of hydronium ions. Therefore, as the pH decreases, the rate of degradation of the aminomethyl side chain is expected to increase. It is crucial to perform stability studies across a range of acidic pH values (e.g., pH 1, 3, and 5) to fully characterize the stability profile.[6][7][8]

Q3: Can the presence of other excipients in my formulation affect the stability of 1-(4-iodo-1H-pyrazol-3-yl)methanamine?

A3: Absolutely. Excipients can significantly impact the stability of an active pharmaceutical ingredient (API). For instance, certain buffers can participate in specific acid-base catalysis.[9] Reducing agents could promote deiodination, while oxidizing agents could lead to other degradation products. It is essential to conduct compatibility studies with all formulation components.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating the parent compound from its potential degradation products.[6][10][11] The use of a mass spectrometry (MS) detector (LC-MS) is highly recommended for the identification and characterization of any degradants formed.[6][7]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the handling and analysis of 1-(4-iodo-1H-pyrazol-3-yl)methanamine in acidic media.

Issue 1: Rapid loss of the parent compound peak in HPLC analysis of acidic samples.
Possible Cause Troubleshooting Steps
Significant Degradation 1. Confirm Degradation: Analyze a freshly prepared sample to establish a baseline (T=0) peak area. Re-inject the aged sample to confirm the loss is not due to instrument variability. 2. Neutralize Sample: Immediately before injection, neutralize an aliquot of the acidic sample with a suitable base (e.g., dilute NaOH) to quench the degradation reaction. This helps to accurately quantify the extent of degradation at a specific time point. 3. Modify Stress Conditions: If degradation is too rapid, reduce the severity of the acidic stress. This can be achieved by increasing the pH, lowering the temperature, or shortening the incubation time.[12]
Adsorption to Surfaces 1. Use Inert Materials: Certain compounds can adsorb to glass or polypropylene surfaces. Consider using silanized glass vials or specialized low-adsorption plates.[7] 2. Modify Mobile Phase: Adjust the mobile phase composition (e.g., by adding a small amount of a competing amine like triethylamine) to reduce non-specific binding to the HPLC column's stationary phase.
Issue 2: Appearance of multiple new peaks in the chromatogram.
Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Peak Tracking: Systematically track the appearance and growth of new peaks over time under the stress condition. A well-designed time-course study is essential. 2. Mass Spectrometry Analysis: Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks. This is the most direct way to identify potential degradation products by comparing their masses to theoretically derived structures (e.g., hydrolyzed product, deiodinated product). 3. Forced Degradation Studies: Perform systematic forced degradation studies under various conditions (acid, base, oxidation, heat, light) as recommended by ICH guidelines (Q1A(R2)).[10][11][12][13] This helps to create a comprehensive degradation profile and confirm the identity of degradants observed in your stability studies.
Sample Contamination 1. Blank Injections: Inject a blank (solvent used for sample preparation) to ensure that the new peaks are not coming from the solvent or the analytical system. 2. Review Sample Handling: Carefully review all sample preparation steps to identify any potential sources of contamination.
Issue 3: Inconsistent or non-reproducible stability data.
Possible Cause Troubleshooting Steps
Inaccurate pH Control 1. Calibrate pH Meter: Ensure your pH meter is properly calibrated before preparing buffer solutions. 2. Buffer Capacity: Use buffers with adequate capacity to maintain the desired pH, especially when adding the compound stock solution (which may be in a different solvent).
Temperature Fluctuations 1. Use Calibrated Equipment: Employ calibrated ovens or water baths to ensure accurate and consistent temperature control during incubation.[6] 2. Monitor Temperature: Place a calibrated thermometer inside the incubation chamber to monitor the temperature throughout the experiment.
Inconsistent Sample Preparation 1. Standardized Protocol: Develop and strictly follow a detailed standard operating procedure (SOP) for sample preparation, including weighing, dissolution, and dilution steps. 2. Automated Pipetting: Where possible, use calibrated automated pipettes to minimize variability in liquid handling.

III. Experimental Protocols & Methodologies

To ensure the integrity and reproducibility of your stability studies, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a standard procedure for assessing the stability of 1-(4-iodo-1H-pyrazol-3-yl)methanamine under acidic conditions.

1. Materials:

  • 1-(4-iodo-1H-pyrazol-3-yl)methanamine

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • Purified water (e.g., Milli-Q or equivalent)

  • Volumetric flasks, pipettes, and autosampler vials

2. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of 1-(4-iodo-1H-pyrazol-3-yl)methanamine in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

3. Sample Preparation for Acid Stress:

  • In separate vials, mix a known volume of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl.

  • Prepare a control sample by mixing the stock solution with an equal volume of purified water.

  • Incubate all samples at a controlled temperature (e.g., 60°C).[6]

4. Time Points for Analysis:

  • Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, and 24 hours).[6]

5. Sample Analysis:

  • At each time point, immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH to stop the degradation.

  • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products.[6]

6. Data Evaluation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Analyze the chromatograms for the appearance and growth of any new peaks.

  • Perform peak purity analysis to ensure that the parent compound peak is not co-eluting with any degradants.[10]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare 1 mg/mL Stock Solution acid_stress Prepare Acid Stress Samples (0.1M & 1M HCl) stock->acid_stress control Prepare Control Sample (Water) stock->control incubate Incubate all samples at 60°C acid_stress->incubate control->incubate sampling Sample at 0, 2, 4, 8, 24h incubate->sampling neutralize Neutralize Aliquots sampling->neutralize hplc Analyze by HPLC/LC-MS neutralize->hplc quantify Quantify % Parent Remaining hplc->quantify identify Identify Degradation Products hplc->identify

Caption: Workflow for Acidic Forced Degradation Study.

IV. Potential Degradation Pathways

Understanding the potential chemical transformations of 1-(4-iodo-1H-pyrazol-3-yl)methanamine under acidic conditions is key to interpreting stability data.

Mechanism 1: Acid-Catalyzed Hydrolysis of the Aminomethyl Group

The primary amine of the methanamine moiety can be protonated under acidic conditions. This makes the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water.

G cluster_pathway Hydrolysis of Aminomethyl Group start 1-(4-iodo-1H-pyrazol-3-yl)methanamine protonated Protonated Amine Intermediate start->protonated + H⁺ attack Nucleophilic attack by H₂O protonated->attack intermediate Carbinolamine Intermediate attack->intermediate elimination Elimination of Ammonia intermediate->elimination product 3-hydroxymethyl-4-iodopyrazole elimination->product product2 Ammonia elimination->product2

Caption: Potential Hydrolysis Pathway.

Data Summary: Hypothetical Degradation Profile

The following table illustrates a hypothetical dataset from an acid stability study, which can be used for comparative purposes.

ConditionTime (hours)% Parent Compound RemainingMajor Degradant(s) Identified
0.1 M HCl, 60°C0100-
295.23-hydroxymethyl-4-iodopyrazole
490.53-hydroxymethyl-4-iodopyrazole
882.13-hydroxymethyl-4-iodopyrazole
2465.73-hydroxymethyl-4-iodopyrazole
1 M HCl, 60°C0100-
288.43-hydroxymethyl-4-iodopyrazole
478.13-hydroxymethyl-4-iodopyrazole
860.33-hydroxymethyl-4-iodopyrazole
2435.93-hydroxymethyl-4-iodopyrazole

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. The stability of 1-(4-iodo-1H-pyrazol-3-yl)methanamine can be influenced by various factors, and specific experimental conditions should be optimized for each unique application.

References

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • National Institutes of Health. Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • National Institutes of Health. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]

  • Royal Society of Chemistry. Molecular iodine mediated oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups into aldehydes. [Link]

  • PubMed. (2015, February 15). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. [Link]

  • PubMed. Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • Pharmaceutical Outsourcing. (2018, August 9). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. [Link]

  • The Pharma Review. Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. [Link]

  • YouTube. (2020, December 7). Cleavage of Carbon-Carbon Bonds With Periodic Acid. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Carewell Pharma. B Pharmacy 4th Semester Syllabus. [Link]

  • ACS Publications. (2004, August 27). Alkyl- or Arylthiolation of Aryl Iodide via Cleavage of the S−S Bond of Disulfide Compound by Nickel Catalyst and Zinc. [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • International Journal of ChemTech and Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Taylor & Francis Online. (2023, October 4). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. [Link]

  • ACS Publications. (2022, April 8). Cu-Catalyzed Dual C–O Bonds Cleavage of Cyclic Ethers with Carboxylic Acids, NaI, and TMSCF3 to Give Iodoalkyl Ester. [Link]

  • National Institutes of Health. (2023). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. [Link]

  • National Institutes of Health. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • YouTube. (2017, February 12). Hydrolysis of amide in acidic medium I Lecture I IITian Faculty. [Link]

  • ResearchGate. (2020). Stability of 4H-pyrazoles in physiological environments. [Link]

  • YouTube. (2020, October 6). Basic Amide Hydrolysis. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • Semantic Scholar. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

Sources

Technical Support Center: Storage & Handling of 1-(4-iodo-1h-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile

To prevent degradation, you must understand the molecular "weak links" of 1-(4-iodo-1h-pyrazol-3-yl)methanamine . This molecule presents a dual-threat stability profile:

  • The Halogenated Heterocycle (4-Iodopyrazole core): The Carbon-Iodine (C-I) bond is the weakest among common organic halogens (bond energy ~57 kcal/mol). It is highly susceptible to photolytic cleavage , leading to radical formation and the release of elemental iodine.

  • The Primary Amine Tail (Methanamine): Primary amines are nucleophilic and basic. They actively scavenge atmospheric CO₂ to form carbamates (reversible but troublesome salts) and are prone to N-oxidation upon prolonged exposure to air.

The Three Vectors of Degradation
VectorMechanismVisual IndicatorPrevention Strategy
Photolysis (Light)Homolytic fission of the C-I bond. Generates aryl radicals and

.
Yellow/Brown discoloration. Amber glass; Aluminum foil wrap.
Carbonation (CO₂)Nucleophilic attack of

on atmospheric CO₂. Forms carbamate salts.
White crust/precipitate on the container rim or surface.Headspace purge with Argon/Nitrogen.
Oxidation (Air)Formation of N-oxides or oxidative coupling of the pyrazole ring.Darkening (tars) or solubility changes.[1]Store under inert atmosphere at -20°C.
Troubleshooting Guide (Q&A)

Q1: My compound has turned from off-white to a distinct yellow/orange. Is it still usable?

  • Diagnosis: This is the hallmark of iodine liberation . Light exposure has cleaved a small percentage of the C-I bonds. The yellow color is elemental iodine (

    
    ) dissolved in the matrix.
    
  • Impact: For rough catalysis (e.g., Suzuki coupling), it may still work if the degradation is <2%.[2] However, free iodine is an oxidant and a catalyst poison for certain sensitive transition metal cycles.[2]

  • Remediation: If the sample is a solid, wash with a small amount of cold hexanes or ether (if the compound is insoluble in them) to remove surface iodine.[2] If critical, repurify via recrystallization.[2]

  • Prevention: Strict light exclusion. Wrap vials in foil immediately after use.

Q2: I see a white "crust" forming on the threads of the vial cap. Is this polymerization?

  • Diagnosis: This is likely ammonium carbamate formation , not polymerization.[2] The primary amine group (

    
    ) reacts with CO₂ in the air:
    
    
    
    
    
    
    [2]
  • Impact: This alters the stoichiometry of your reactions (lower effective molecular weight).

  • Remediation: Carbamates are often thermally unstable. Degassing the sample under high vacuum (and potentially mild heat, 30-40°C) can sometimes reverse this, releasing CO₂.[2]

  • Prevention: Always backfill the storage vial with Argon or Nitrogen before closing. Tape the cap with Parafilm.

Q3: Should I store this as a free base or a salt (e.g., HCl)?

  • Recommendation: Store as the Hydrochloride (HCl) salt whenever possible.

  • Reasoning:

    • Oxidation Resistance: Protonating the amine (

      
      ) removes its lone pair, shutting down oxidation and CO₂ absorption pathways.
      
    • Crystallinity: Salts are generally crystalline solids, which have a lower surface area for degradation compared to the oily/amorphous nature of many free-base amines.

Optimal Storage Protocol (Step-by-Step)

Target Condition:


, Dark, Inert Atmosphere.[2]

Step 1: Container Selection

  • Use Amber Borosilicate Glass vials with Teflon-lined caps.

  • Why: Amber glass filters UV light (critical for the C-I bond). Teflon prevents leaching of plasticizers by the amine.

Step 2: Atmosphere Control (The "Argon Blanket") [2]

  • After dispensing the chemical, do not simply screw the cap back on.[2]

  • Insert a pipette connected to an Argon or Nitrogen line into the vial (without touching the chemical).

  • Flow gas gently for 10-15 seconds to displace heavy oxygen and moisture.

  • Note: Argon is heavier than air and is superior to Nitrogen for "blanketing" a solid in a vial.

Step 3: Physical Seal

  • Close the cap tightly.[3][4][5][6][7]

  • Wrap the cap junction with Parafilm M .

  • Why: Prevents gas exchange during the contraction/expansion cycles caused by freezers.

Step 4: Thermal Management

  • Place the vial inside a secondary container (e.g., a plastic jar with desiccant packets).

  • Store at -20°C .

  • Critical: When retrieving, allow the vial to warm to Room Temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the chemical, accelerating hydrolysis.[2]

Decision Logic for Handling

StorageLogic Start Inspect 1-(4-iodo-1h-pyrazol-3-yl)methanamine CheckForm Physical Form? Start->CheckForm Liquid Oil / Amorphous CheckForm->Liquid Free Base Solid Crystalline Solid CheckForm->Solid Salt/Pure CheckColor Color Check Yellow Yellow/Brown CheckColor->Yellow Iodine Release White White/Off-White CheckColor->White Good Crust White Crust on Rim CheckColor->Crust Carbamate Liquid->CheckColor ConvertSalt Recommendation: Convert to HCl Salt for long-term stability Liquid->ConvertSalt Solid->CheckColor Recrystallize Action: Wash with Hexanes or Recrystallize Yellow->Recrystallize Store Protocol: Flush Argon -> Parafilm -> Amber Vial -> -20°C White->Store Degas Action: High Vac Degas (Remove CO2) Crust->Degas ConvertSalt->Store Recrystallize->Store Degas->Store

Caption: Decision matrix for diagnosing degradation and selecting the correct remediation pathway before storage.

References
  • European Medicines Agency (EMA). (2025). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from [2]

  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: 4-Iodo-1H-pyrazole. Retrieved from

  • American Chemical Society (ACS). (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines. The Journal of Physical Chemistry C. Retrieved from [2]

  • Dispendix. (2025).[8][9][10] Improving Long-Term Compound Storage: Temperature and Atmosphere Effects. Retrieved from

Sources

Technical Support Center: Advanced Functionalization of Sterically Congested 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Priority (Steric Hindrance / Catalyst Deactivation) Lead Support Engineer: Senior Application Scientist, Catalysis Division

Welcome to the Pyrazole Functionalization Support Center

You are likely here because a standard Suzuki or Buchwald-Hartwig coupling on a 4-iodopyrazole failed. If your pyrazole bears bulky substituents at the C3 and C5 positions (e.g., tert-butyl, trifluoromethyl, or ortho-substituted aryl groups), you are facing a classic "tetra-ortho-substituted" steric blockade.

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ possess static ligand cones that cannot accommodate the steric bulk of both the substrate and the coupling partner. To overcome this, we must utilize "Flexible Bulk" strategies—ligands that are bulky enough to force reductive elimination but flexible enough to allow oxidative addition.

Module 1: Troubleshooting Suzuki-Miyaura Coupling (C-C Bond Formation)

Common Issue: Starting Material Recovery (0-10% Conversion)

User Report: "I am trying to couple a phenylboronic acid to 1-phenyl-3,5-di-tert-butyl-4-iodopyrazole using Pd(PPh₃)₄/Na₂CO₃ in DMF. I see no product, only starting material."

Root Cause: The C3/C5 tert-butyl groups create a "picket fence" around the C4-iodine. The triphenylphosphine ligands are too rigid to penetrate this steric wall for oxidative addition. Furthermore, if oxidative addition occurs, the transmetallation step is blocked.

The Solution: Switch to Pd-PEPPSI-IPent or XPhos Pd G4 You need a catalyst with an N-Heterocyclic Carbene (NHC) or a dialkylbiaryl phosphine ligand.

  • Pd-PEPPSI-IPent: The "IPent" (isopentyl) wingtips provide flexible bulk. They wrap around the metal center to stabilize the Pd(0) species but swing open to allow the bulky substrate to enter.

  • XPhos: The cyclohexyl rings and the biaryl backbone allow for the coupling of extremely hindered substrates.

Recommended Protocol (High Steric Demand):

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Catalyst Pd-PEPPSI-IPent 2-5 mol%Superior to IPr for extreme hindrance.
Base KOtBu or K₃PO₄ 2.0KOtBu for speed; K₃PO₄ if functional groups are sensitive.
Solvent 1,4-Dioxane N/AAnhydrous.
Temp 60-80 °C N/ADo not exceed 100°C initially to prevent catalyst decomposition.
Common Issue: Hydrodehalogenation (De-iodination)

User Report: "I am getting conversion, but my iodine is being replaced by a hydrogen (H). I am losing my functional handle."

Root Cause: This is a side reaction where the Pd-Ar-I intermediate undergoes reduction instead of transmetallation.

  • Hydride Source: Alcohol solvents (MeOH, EtOH) or amine bases act as hydride donors.

  • Trace Water: In highly hindered systems, transmetallation is slow. This gives water time to intercept the Pd-intermediate.

The Fix:

  • Switch Solvent: Move to strictly anhydrous Toluene or Dioxane . Avoid DMF (can decompose to amines) and Alcohols.

  • Switch Base: Use Cs₂CO₃ or K₃PO₄ (slurried in organic solvent). Avoid alkoxides or amines.

Module 2: Troubleshooting Buchwald-Hartwig Amination (C-N Bond)

Common Issue: Catalyst Death (Pd Black formation)

User Report: "Trying to install a primary amine at C4. The reaction turns black immediately, and no product is formed."

Root Cause: Nitrogen nucleophiles can coordinate to the Palladium, poisoning it (the "amine effect"), especially when the oxidative addition is already slow due to steric hindrance.

The Solution: Specialized Ligands (BrettPhos / RuPhos) For C-N coupling at the hindered 4-position, you need ligands specifically designed to prevent amine binding to the metal center.

Selection Guide:

Nucleophile TypeRecommended Pre-CatalystWhy?
Primary Amines BrettPhos Pd G4 Prevents formation of stable bis-amine Pd complexes.
Secondary Amines RuPhos Pd G4 Excellent for hindered secondary amines.
Amides tBuBrettPhos Pd G4 Higher basicity required for amide deprotonation.

Module 3: The "Nuclear Option" (De Novo Synthesis)

User Report: "I have tried PEPPSI, XPhos, and microwave heating at 150°C. Nothing works. The C3/C5 groups are just too big (e.g., Adamantyl, Anthracenyl)."

Support Directive: When the steric pocket is impenetrable, you must abandon cross-coupling. You cannot force a reaction against the laws of physics. Instead, build the pyrazole ring with the substituent already in place.

Protocol: Modified Knorr Pyrazole Synthesis

  • Step 1: Synthesize a 2-substituted-1,3-diketone (install your "R" group here).

  • Step 2: Condense with Hydrazine.

Reaction Scheme: R-CH(CO-R')(CO-R'') + H₂N-NH-R''' → Pyrazole

This method bypasses the steric bottleneck entirely because the ring closes around the substituent.

Visual Troubleshooting Workflows

Figure 1: Diagnostic Decision Tree for 4-Iodo Coupling

Troubleshooting Start START: Reaction Failed CheckSM Check Crude NMR/LCMS: Is SM recovered? Start->CheckSM SM_Yes Yes: Oxidative Addition Failed (Steric Blockage) CheckSM->SM_Yes Only SM SM_No No: Product is De-iodinated (Ar-H) CheckSM->SM_No Ar-H formed LigandCheck Current Ligand? SM_Yes->LigandCheck SwitchPEPPSI Action: Switch to Pd-PEPPSI-IPent or XPhos G4 LigandCheck->SwitchPEPPSI Using PPh3/dppf? TempBoost Action: Increase Temp to 100°C or Microwave SwitchPEPPSI->TempBoost If slow FailLoop Still Failing? TempBoost->FailLoop SolventCheck Check Solvent/Base SM_No->SolventCheck RemoveHydride Action: Remove Alcohols/DMF. Use Anhydrous Toluene/Dioxane. SolventCheck->RemoveHydride Using MeOH/Et3N? RemoveHydride->FailLoop DeNovo STRATEGY SHIFT: De Novo Synthesis (Build ring last) FailLoop->DeNovo Intractable Sterics

Caption: Step-by-step diagnostic flow for identifying catalyst failure modes versus side-reaction pathways.

Figure 2: The "Flexible Bulk" Mechanism (PEPPSI vs. Standard)

Mechanism cluster_0 Standard Catalyst (Failure) cluster_1 Pd-PEPPSI-IPent (Success) Pd_Std Pd(PPh3)4 Clash STERIC CLASH (Cone Angle Rigid) Pd_Std->Clash Substrate Bulky Pyrazole Substrate->Clash Pd_NHC Pd-NHC (Flexible Wingtips) Entry Wingtips Open (Substrate Enters) Pd_NHC->Entry Substrate2 Bulky Pyrazole Substrate2->Entry OA Oxidative Addition Successful Entry->OA

Caption: Visualization of how flexible NHC wingtips accommodate bulky substrates where rigid phosphines fail.

References

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition. [8]

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphine Ligands in Pd-Catalyzed Amination and Suzuki–Miyaura Coupling Reactions. Chemical Science.

  • Fagnou, K., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization. Journal of Organic Chemistry.

  • BenchChem Technical Division. (2025). Troubleshooting Dehalogenation in Palladium Catalysis.

Sources

Technical Support Center: HPLC Method Development for Pyrazole Methanamine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development tailored to the separation of pyrazole methanamine and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust, reliable, and accurate analytical methods for this compound class.

Pyrazole methanamine, a polar molecule with a basic amine functional group, presents unique challenges in reversed-phase chromatography. This guide provides in-depth, field-proven insights in a direct question-and-answer format, addressing common issues from initial method development to advanced troubleshooting.

Frequently Asked Questions (FAQs)

This section covers the foundational questions and strategic considerations essential for building a successful HPLC method from the ground up.

Q1: What are the primary chemical properties of pyrazole methanamine that influence HPLC method development?

Answer: Understanding the physicochemical properties of pyrazole methanamine is the cornerstone of effective method development. Two key features dominate its chromatographic behavior:

  • High Polarity: The combination of the pyrazole ring and the methanamine side chain makes the molecule highly polar. In standard reversed-phase chromatography (e.g., with a C18 column), this can lead to poor retention, with the analyte eluting at or near the solvent front (void volume).[1]

  • Basic Nature: The primary amine group (methanamine) is basic. At neutral pH, this amine can interact with acidic residual silanols present on the surface of traditional silica-based HPLC columns. This secondary interaction is a primary cause of poor peak shape, specifically peak tailing.

Therefore, the entire method development strategy must be geared towards ensuring adequate retention of a polar compound while mitigating the undesirable effects of its basicity.

Q2: How do I select the right HPLC column for separating pyrazole methanamine and its impurities?

Answer: Column selection is a critical first step. While a standard C18 column can be a starting point, the polar and basic nature of pyrazole methanamine often requires more specialized stationary phases.

The Causality Behind Column Choice:

  • Standard C18: These columns can work if the mobile phase is correctly modified (e.g., low pH with an ion-pairing agent). However, they are susceptible to "dewetting" or "phase collapse" in the highly aqueous mobile phases needed to retain very polar analytes, leading to a sudden loss of retention.[2]

  • Polar-Embedded C18: These are often the best choice.[1] They have a polar group (e.g., amide or carbamate) embedded near the base of the C18 alkyl chain. This feature makes the stationary phase more compatible with highly aqueous mobile phases, preventing dewetting and providing better retention for polar compounds.[1] It also shields the analyte from interacting with underlying silanols, improving peak shape.

  • Phenyl-Hexyl: This phase offers alternative selectivity (π-π interactions) due to the phenyl ring, which can be beneficial for separating impurities with aromatic moieties or resolving closely eluting isomers.

  • Chiral Stationary Phases (CSPs): If you need to separate enantiomeric impurities, polysaccharide-based CSPs (e.g., cellulose or amylose-based) are highly effective for pyrazole derivatives.[3][4] These separations are often performed in normal-phase or polar organic modes.[5][6]

Table 1: Recommended Starting Columns for Pyrazole Methanamine Analysis

Column TypePrimary Separation MechanismKey Advantages for Pyrazole MethanaminePotential Issues
Polar-Embedded C18 Hydrophobic & Polar InteractionsExcellent retention in high aqueous mobile phases; improved peak shape for bases.[1]May have different selectivity compared to standard C18.
High-Purity, Base-Deactivated C18 Hydrophobic InteractionsGood starting point; widely available.Risk of peak tailing if not fully end-capped; risk of dewetting.[2]
Phenyl-Hexyl Hydrophobic & π-π InteractionsAlternative selectivity for aromatic impurities.May provide insufficient retention for non-aromatic polar impurities.
Chiral (e.g., Lux Cellulose-2) Chiral RecognitionEssential for separating enantiomers.[4][7]Requires specific mobile phases (normal or polar organic); not for general impurity profiling.
Q3: What is the most effective mobile phase strategy for achieving good peak shape and resolution?

Answer: Mobile phase optimization, particularly pH control, is crucial for analyzing basic compounds like pyrazole methanamine.

The Role of Mobile Phase pH: The key is to protonate the amine group on your analyte by working at a low pH. An amine (R-NH₂) exists in equilibrium with its protonated form (R-NH₃⁺). By lowering the mobile phase pH to at least 2 units below the pKa of the amine, you ensure it exists predominantly in its single, protonated state. This has two major benefits:

  • Improved Peak Shape: The protonated R-NH₃⁺ form is repelled by the acidic residual silanols (Si-O⁻), preventing the secondary interactions that cause peak tailing.

  • Consistent Retention: It prevents retention time shifts that can occur if the pH of your mobile phase fluctuates near the analyte's pKa.

Recommended Mobile Phase Composition:

  • Aqueous Phase (Solvent A): Deionized water containing an acidic modifier.

    • 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA): These are excellent choices. They effectively lower the pH to ~2.5-2.8 and are volatile, making them compatible with mass spectrometry (MS) detection.[8][9] TFA can sometimes act as an ion-pairing agent, further improving peak shape, but it may suppress MS signal.

  • Organic Phase (Solvent B): Acetonitrile (ACN) or Methanol (MeOH).

    • Acetonitrile is generally preferred as a starting point due to its lower viscosity (leading to lower backpressure) and different selectivity profile compared to methanol.

    • Methanol can be a powerful tool for changing selectivity to resolve co-eluting peaks.

A typical starting point is a gradient of 5% to 95% Acetonitrile (with 0.1% FA) in Water (with 0.1% FA) over 15-20 minutes.

Troubleshooting Guide

This section addresses specific, common problems encountered during method development and provides a logical, step-by-step approach to their resolution.

Q4: My main analyte peak is tailing or fronting. How do I fix this?

Answer: Poor peak shape is one of the most common issues when analyzing basic compounds.

Causality and Diagnosis:

  • Peak Tailing: This is almost always caused by secondary interactions between the basic amine of pyrazole methanamine and acidic silanols on the column's stationary phase. It can also be caused by column overload.

  • Peak Fronting: This is typically a sign of sample overload. The concentration of the analyte on the column is too high, saturating the stationary phase.

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting poor peak shape.

Q5: My impurity peaks are co-eluting with the main peak or with each other. What steps should I take to improve resolution?

Answer: Achieving resolution between a large main peak and small impurity peaks is the primary goal of an impurity method. A systematic approach is required.

The Hierarchy of Resolution Optimization: Resolution is a function of efficiency, retention, and selectivity. When peaks are co-eluting, the most powerful tool to change is selectivity .

Systematic Workflow for Improving Resolution:

Caption: A systematic workflow for improving peak resolution.

Q6: I am observing drifting retention times in my analytical sequence. What are the likely causes?

Answer: Retention time (RT) drift is a common problem that compromises the trustworthiness of an analytical method. The cause is usually related to the stability of the system or column.

Table 2: Troubleshooting Guide for Retention Time Drift

Potential CauseDiagnostic CheckSolution
Insufficient Column Equilibration Inject a standard multiple times at the start of a sequence. Do the first few injections show moving RTs that then stabilize?Increase the column equilibration time between runs. A good rule of thumb is at least 10 column volumes.
Mobile Phase Composition Change Is one solvent reservoir depleting faster than expected? Are you using pre-mixed mobile phases?If mixing online, ensure the proportioning valve is working correctly.[10] Use freshly prepared mobile phase daily; volatile organic solvents can evaporate over time, changing the composition.
Temperature Fluctuations Is the laboratory temperature stable? Is the column compartment thermostat on and set correctly?Always use a column thermostat. Even small changes in temperature can affect retention, especially in reversed-phase.[10]
Column Contamination/Degradation Is the backpressure steadily increasing? Are peak shapes degrading along with the RT drift?Use a guard column to protect the analytical column from sample matrix contaminants.[10] Implement a column washing procedure.
Mobile Phase pH Drift Are you using a low-concentration buffer that is not robust?Ensure your buffer concentration is sufficient (typically >10 mM) if you are not using a strong acid like FA/TFA.
Experimental Protocol
Protocol 1: Generic Method Development for Impurity Profiling of Pyrazole Methanamine

This protocol provides a self-validating system for developing a stability-indicating impurity method, consistent with ICH guidelines.[11][12]

1. Objective: To develop a robust, gradient RP-HPLC method capable of separating pyrazole methanamine from its potential process impurities and degradation products.

2. Materials & Equipment:

  • HPLC System with a gradient pump, autosampler, column thermostat, and PDA/DAD detector.

  • Pyrazole Methanamine Reference Standard and Impurity Standards (if available).

  • Columns:

    • Primary: Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax Extend-C18), 150 mm x 4.6 mm, 3.5 µm.

    • Secondary (for selectivity): Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Acetonitrile in HPLC-grade Water.

  • Sample Diluent: 50:50 Water:Acetonitrile or Mobile Phase A.

3. Method Development Workflow:

  • Step 3.1: Initial Column Screening & Gradient Scouting

    • Install the Polar-Embedded C18 column and set the column temperature to 30 °C.

    • Set the PDA detector to collect data from 200-400 nm and select an optimal monitoring wavelength (e.g., 220 nm or λmax of the pyrazole chromophore).

    • Prepare a standard solution of pyrazole methanamine (~0.5 mg/mL) and a spiked solution containing known impurities or a stressed (degraded) sample.

    • Run a fast scouting gradient to determine the approximate elution profile.

      • Flow Rate: 1.0 mL/min

      • Gradient: 5% B to 95% B in 15 minutes. Hold at 95% B for 3 minutes. Return to 5% B and equilibrate for 5 minutes.

    • Evaluation: Assess peak shape, retention of the main peak, and the number of impurities resolved.

  • Step 3.2: Gradient Optimization

    • Based on the scouting run, adjust the gradient to improve resolution in the region where impurities are eluting.

    • If impurities elute close to the main peak, create a shallower gradient in that time window.

      • Example Optimized Gradient: 5% B for 1 min, ramp to 40% B in 15 min, ramp to 95% B in 2 min, hold for 2 min.

    • Self-Validation: The goal is to achieve a resolution (Rs) of >1.5 between all critical peak pairs.

  • Step 3.3: Selectivity Confirmation

    • If resolution is still insufficient, switch the organic modifier from Acetonitrile to Methanol and repeat Step 3.2. The change in dipole moment and hydrogen bonding capability of methanol will alter selectivity.

    • If necessary, switch to the Phenyl-Hexyl column and repeat the gradient optimization (Step 3.2) to see if the alternative column chemistry provides the required separation.

  • Step 3.4: Finalization and Robustness Check

    • Once the desired separation is achieved, perform minor adjustments to flow rate (e.g., ±0.1 mL/min) and column temperature (e.g., ±2 °C) to ensure the method is robust and the separation is not compromised by small variations.[13]

This systematic process ensures that the final method is not just a result of chance, but is built on a logical foundation of chromatographic principles, making it inherently more trustworthy and easier to validate.

References
  • Cirilli, R., Ferretti, R., Gallinella, B., La Torre, F., & Zanitti, L. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36. [Link]

  • Al-Majed, A. A., Al-Dies, A. M., El-Gamal, M. I., & Abdel-Zaher, A. O. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686–25697. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Restek Corporation. (n.d.). HPLC Troubleshooting. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Axion Labs. (2024). HPLC problems with very polar molecules. [Link]

  • Al-Suhaimi, E. A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Results in Chemistry. [Link]

  • International Council for Harmonisation. (n.d.). ICH Q2(R1): Validation of Analytical Procedures. ICH Guidelines. [Link]

  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research. [Link]

  • Patel, K., et al. (2017). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the LC-MS Analysis of 1-(4-iodo-1H-pyrazol-3-yl)methanamine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Polar Building Block

1-(4-iodo-1H-pyrazol-3-yl)methanamine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a polar primary amine and a pyrazole core, makes it a versatile scaffold for synthesizing novel kinase inhibitors and other targeted therapeutics.[1][2] However, the very properties that make it synthetically useful—high polarity and the presence of a basic amine—present considerable challenges for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).

Standard reversed-phase liquid chromatography (RPLC) methods often fail to adequately retain such hydrophilic compounds, leading to elution near the solvent front, poor peak shape, and susceptibility to ion suppression from matrix components.[1] This guide provides a comprehensive comparison of analytical strategies for the robust and sensitive analysis of 1-(4-iodo-1H-pyrazol-3-yl)methanamine, grounded in fundamental principles and supported by comparative experimental designs. We will explore chromatographic alternatives, detail mass spectrometric optimization, and provide validated protocols to ensure trustworthy and reproducible results for researchers in pharmaceutical and chemical development.

Part 1: The Chromatographic Dilemma: Comparing RPLC and HILIC

The primary obstacle in analyzing 1-(4-iodo-1H-pyrazol-3-yl)methanamine is achieving sufficient chromatographic retention. Without adequate retention, co-elution with salts and other matrix components can severely compromise MS detection.[1] We compare two fundamentally different chromatographic modes: the conventional Reversed-Phase Liquid Chromatography (RPLC) and the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC).

Strategy 1: Reversed-Phase Liquid Chromatography (RPLC)

RPLC separates analytes based on hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase. For polar compounds, this approach is inherently problematic.

Expertise & Experience: The primary amine on our target analyte is readily protonated in the acidic mobile phases typically used for LC-MS (e.g., containing 0.1% formic acid). This positive charge further increases its polarity, leading to minimal interaction with the nonpolar C18 stationary phase and resulting in poor retention. While ion-pairing agents can be added to the mobile phase to form a more hydrophobic complex with the analyte, these agents are often non-volatile and can cause significant, persistent ion suppression in the mass spectrometer, making it a suboptimal choice for sensitive MS-based assays.[3]

Experimental Protocol 1: RPLC-MS Analysis
  • LC System: Standard HPLC or UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is designed specifically for the analysis of polar compounds.[4] It utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[4]

Expertise & Experience: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes, like our target molecule, can partition into this aqueous layer, establishing a hydrophilic interaction that provides strong retention.[5] As the percentage of the aqueous component in the mobile phase increases during the gradient, the polar analytes are eluted. This mechanism is fundamentally orthogonal to RPLC and is exceptionally well-suited for polar amines, providing superior retention, improved peak shape, and enhanced MS sensitivity due to the high organic content of the mobile phase promoting efficient desolvation and ionization.[4][6]

Experimental Protocol 2: HILIC-MS Analysis (Recommended)
  • LC System: Standard HPLC or UHPLC system

  • Column: Amide or Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:Water

  • Gradient: 0% B to 60% B over 8 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Diluent: 80:20 Acetonitrile:Water (Crucial for good peak shape)

Data Presentation: Performance Comparison

The following table summarizes the expected performance of 1-(4-iodo-1H-pyrazol-3-yl)methanamine using the two described chromatographic approaches.

ParameterRPLC-MS (C18)HILIC-MS (Amide)Justification
Retention Time (tR) ~0.5 min (near void)~4.5 minHILIC provides strong retention for polar analytes, moving them away from the solvent front and potential matrix interference.[4]
Peak Asymmetry > 2.0 (Tailing)< 1.3Poor retention on RPLC leads to peak tailing. HILIC's partitioning mechanism results in symmetrical Gaussian peaks.
Signal-to-Noise (S/N) LowHighHigh organic mobile phase in HILIC enhances ESI desolvation and ionization efficiency, boosting signal intensity.[4]
Robustness PoorExcellentRPLC results are highly sensitive to matrix effects at early retention times. HILIC provides more stable and reproducible retention.[6]

Part 2: Mass Spectrometry Optimization and Characterization

Achieving clean chromatographic separation is only half the battle. Proper optimization of the mass spectrometer parameters is critical for ensuring sensitivity, selectivity, and structural confirmation.

Ionization and Detection

Given the presence of a primary amine, which is a basic functional group, the molecule is readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the unequivocal choice for this analysis. The expected precursor ion will be the protonated molecule, [M+H]⁺.

  • Chemical Formula: C₄H₆IN₃

  • Monoisotopic Mass: 222.9606 Da

  • Target [M+H]⁺ ion: m/z 223.9679

Workflow for MS Parameter Optimization

A self-validating system for MS optimization involves systematically tuning parameters to maximize the signal for the target analyte. This ensures the method is both sensitive and robust.

G cluster_infusion Direct Infusion cluster_ms1 MS1 Optimization (Full Scan) cluster_ms2 MS/MS Optimization (Product Ion Scan) infuse Infuse Analyte Standard (~1 µg/mL in 50:50 ACN:H2O) cap_voltage Adjust Capillary Voltage (Ensure Stable Spray) infuse->cap_voltage cone_voltage Optimize Cone/Fragmentor Voltage (Maximize [M+H]⁺ Signal) ce Optimize Collision Energy (CE) (Generate Stable Product Ions) cone_voltage->ce gas_flow Set Nebulizer & Drying Gas (Promote Desolvation) cap_voltage->gas_flow gas_flow->cone_voltage select_transitions Select ≥2 MRM Transitions (For Quantification & Confirmation) ce->select_transitions validate System Suitability Test (Inject Standard on LC-MS System) select_transitions->validate

Caption: MS Parameter Optimization Workflow.
Proposed MS/MS Fragmentation

Understanding the fragmentation of 1-(4-iodo-1H-pyrazol-3-yl)methanamine is key for structural confirmation and developing selective Multiple Reaction Monitoring (MRM) assays. The most probable fragmentation pathway involves alpha-cleavage, a characteristic fragmentation of primary amines.[7][8]

Expertise & Experience: The bond between the methylene group (-CH₂) and the pyrazole ring is the most likely point of initial cleavage (alpha-cleavage relative to the amine). This would result in the loss of the iodinated pyrazole ring as a neutral radical and the formation of a stable iminium ion at m/z 30.03.[7][9] A secondary fragmentation could involve the loss of ammonia from the precursor ion.

Caption: Proposed MS/MS Fragmentation Pathway.
Optimized MS/MS Parameters
ParameterSettingPurpose
Ionization Mode ESI PositiveProtonates the basic amine for detection.
Capillary Voltage 3.5 kVEnsures stable electrospray.
Cone/Fragmentor Voltage 100 VMaximizes precursor ion transmission without in-source fragmentation.
Drying Gas Temp. 350 °CAids in solvent evaporation.
Drying Gas Flow 10 L/minRemoves solvent vapor from the source.
MRM Transition 1 (Quant) 223.97 -> 30.03Highly specific and abundant fragment from alpha-cleavage.[7]
Collision Energy 1 25 eVOptimized to produce the m/z 30 fragment.
MRM Transition 2 (Qual) 223.97 -> 206.96Confirmatory transition based on loss of ammonia.
Collision Energy 2 15 eVOptimized for the secondary fragmentation pathway.

Part 3: Comparison with Alternative Analytical Methodologies

While LC-MS is a powerful tool, it is essential to understand its performance relative to other available technologies.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis: GC-MS is a high-resolution separation technique, but it is unsuitable for polar, non-volatile compounds like our target analyte in its native form.[10][11] To make the amine amenable to GC analysis, a chemical derivatization step is mandatory to increase its volatility and thermal stability.[10]

Common Derivatization Reactions:

  • Silylation: Reacting the amine with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the amine with trimethylsilyl (TMS) groups.[10]

  • Acylation: Using a reagent like trifluoroacetic anhydride (TFAA) to form a stable, volatile amide derivative.[12]

Comparison:

  • Pros: Excellent chromatographic efficiency and resolution. Established, robust technology.

  • Cons: Requires an additional, often time-consuming, sample preparation step (derivatization) which can introduce variability.[10] Not all derivatization reactions go to completion, potentially leading to inaccurate quantification.

Alternative 2: Supercritical Fluid Chromatography (SFC)-MS

Analysis: SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (typically CO₂) as the main mobile phase.[13] It is particularly effective for separating polar compounds and offers orthogonal selectivity to RPLC and HILIC.[14]

Comparison:

  • Pros: Extremely fast separations due to the low viscosity of the mobile phase.[13] Reduced organic solvent consumption ("greener" chemistry).[14] Often provides improved peak shapes for basic compounds without additives.

  • Cons: Requires specialized instrumentation that is less common than HPLC systems. Method development can be less intuitive than for LC. May still require a polar organic modifier (like methanol) for elution of very polar analytes.[13]

Conclusion and Recommendations

For the routine, high-sensitivity analysis of 1-(4-iodo-1H-pyrazol-3-yl)methanamine, HILIC-MS/MS is the superior and recommended analytical technique. It directly addresses the primary challenge of retaining and separating this polar molecule, offering significant advantages in retention, peak shape, and MS sensitivity over traditional RPLC. The high organic content of the HILIC mobile phase is synergistic with the ESI process, leading to robust and reliable quantification.

While GC-MS and SFC-MS are viable alternatives, they introduce extra complexity. GC-MS requires a derivatization step that can compromise throughput and introduce analytical error. SFC, while powerful and fast, requires specialized equipment and expertise that may not be available in all laboratories. By implementing the detailed HILIC-MS/MS protocol in this guide, researchers can achieve the accurate, precise, and trustworthy analytical data required to advance their drug discovery and development programs.

References

  • Chromatography Today. How Good is SFC for Polar Analytes? Available at: [Link]

  • Teledyne ISCO. What is Supercritical Fluid Chromatography (SFC) Chromatography? Available at: [Link]

  • IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Available at: [Link]

  • JoVE. Video: Supercritical Fluid Chromatography. Available at: [Link]

  • Agilent Technologies. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Available at: [Link]

  • Faraday Discussions (RSC Publishing). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Available at: [Link]

  • PMC (PubMed Central). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available at: [Link]

  • Trends in Analytical Chemistry. Recent analytical approaches to the analysis of biogenic amines in food samples. Available at: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • PubMed. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Available at: [Link]

  • Royal Society of Chemistry. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Available at: [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. Available at: [Link]

  • Royal Society of Chemistry. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Available at: [Link]

  • University of Guelph. Separation and Detection of Amino Acids. Available at: [Link]

  • Agilent Technologies. Mastering HILIC-Z Separation for Polar Analytes. Available at: [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

  • LabRulez. Bulletin 737F Amines Analysis by Packed Column GC. Available at: [Link]

  • ResearchGate. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Science Alert. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidinone)s. Available at: [Link]

  • LCGC International. Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • CompTox Chemicals Dashboard, EPA. 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine Properties. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • PubChem, NIH. 4-Iodopyrazole. Available at: [Link]

  • Semantic Scholar. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Available at: [Link]

  • LCGC International. Ion Pairing — Blessing or Curse?. Available at: [Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]

  • LCGC International. Ion Pairing — Blessing or Curse?. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 1-(4-iodo-1H-pyrazol-3-yl)methanamine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison and procedural walkthrough for the crystal structure analysis of metal complexes involving the novel ligand, 1-(4-iodo-1H-pyrazol-3-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature. Our objective is to equip you with the expertise to not only replicate these methods but also to adapt and troubleshoot them for your own novel pyrazole-based compounds.

Introduction: The Significance of Pyrazole-Based Ligands in Coordination Chemistry

Pyrazole derivatives are a cornerstone in the synthesis of compounds with significant pharmacological properties, including anti-inflammatory, anti-obesity, and antitumor agents.[1] Their utility extends into coordination chemistry, where the pyrazole moiety serves as a versatile scaffold for creating ligands that can form stable complexes with a variety of metal ions.[2][3] The resulting metal-organic frameworks and discrete complexes have shown promise in catalysis, materials science, and as potential therapeutic agents themselves, with metal complexes often exhibiting enhanced biological activity compared to the parent ligand.[2][4]

The focus of this guide, 1-(4-iodo-1H-pyrazol-3-yl)methanamine, is a particularly interesting ligand. The presence of a halogen atom (iodine) at the 4-position and a primary amine at the 3-position offers multiple coordination sites and the potential for rich supramolecular chemistry through hydrogen bonding and halogen bonding. Understanding the precise three-dimensional arrangement of atoms in its metal complexes through single-crystal X-ray diffraction is paramount to elucidating structure-activity relationships and designing next-generation molecules.

Synthesis and Complexation: A Self-Validating Workflow

The journey to a crystal structure begins with the pure ligand and its subsequent complexes. The following protocols are designed to be self-validating, with clear checkpoints for confirming the identity and purity of your intermediates and final products.

Proposed Synthesis of 1-(4-iodo-1H-pyrazol-3-yl)methanamine

Experimental Protocol: Synthesis of the Ligand

  • Formylation of 4-iodopyrazole: Begin with a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position of the pyrazole ring. This reaction typically involves the use of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The product, 4-iodo-1H-pyrazole-3-carbaldehyde, can be purified by column chromatography.

  • Oxime Formation: The aldehyde is then converted to an oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The progress of this reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction to the Amine: The final step is the reduction of the oxime to the primary amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in a dry ether solvent. Careful workup is required to quench the excess reagent and isolate the product.

  • Purity Confirmation: Before proceeding to complexation, the purity of the final ligand, 1-(4-iodo-1H-pyrazol-3-yl)methanamine, must be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[4][6] The presence of tautomers in pyrazole derivatives can sometimes lead to complex NMR spectra, which can be resolved using techniques like variable temperature NMR.[6]

Complexation with Divalent Metal Ions

The aminomethyl-pyrazole ligand is expected to act as a bidentate ligand, coordinating to metal ions through the pyrazole nitrogen and the primary amine nitrogen. Here, we describe a general method for complexation with divalent metal acetates (e.g., Cu(II), Ni(II), Co(II), Zn(II)).

Experimental Protocol: Synthesis of Metal Complexes

  • Ligand Solution: Dissolve one molar equivalent of 1-(4-iodo-1H-pyrazol-3-yl)methanamine in a suitable solvent, such as methanol or ethanol.

  • Metal Salt Solution: In a separate flask, dissolve 0.5 molar equivalents of the metal(II) acetate salt in the same solvent. The use of a 2:1 ligand-to-metal ratio is a common starting point for bidentate ligands.

  • Reaction: Slowly add the metal salt solution to the ligand solution while stirring at room temperature. A color change or the formation of a precipitate often indicates complex formation.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure the completion of the reaction.

  • Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent can be slowly evaporated to yield the crude product.

  • Characterization: The resulting complexes should be characterized by FT-IR spectroscopy to observe shifts in the N-H and C=N stretching frequencies upon coordination to the metal ion.[4] Elemental analysis is also crucial to confirm the stoichiometry of the complex.[4]

Crystal Growth and X-ray Diffraction

The quality of the final crystal structure is entirely dependent on the quality of the single crystals used for data collection.

Experimental Protocol: Crystal Growth

  • Solvent Selection: The choice of solvent is critical. A solvent system in which the complex has moderate solubility is ideal. Common choices include methanol, ethanol, acetonitrile, or mixtures with less polar solvents like dichloromethane or diethyl ether.

  • Slow Evaporation: Dissolve the complex in a minimal amount of the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: In a sealed container, place a vial containing a solution of the complex in a more polar, less volatile solvent. In the larger container, add a small amount of a less polar, more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent will slowly diffuse into the complex solution, reducing its solubility and promoting crystallization.

  • Crystal Selection: Once suitable crystals have formed, select a well-formed, clear crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for mounting on the diffractometer.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Data Collection: Mount the selected crystal on a goniometer head and place it on the X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A modern diffractometer will use a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a sensitive detector.[7]

  • Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods, and then refined using full-matrix least-squares on F².[7] Software packages like SHELXT and SHELXL are commonly used for this purpose.[7]

Comparative Crystal Structure Analysis

In the absence of a published structure for a 1-(4-iodo-1H-pyrazol-3-yl)methanamine complex, we can predict its likely structural features and compare them to known pyrazole-based structures. This comparative approach is essential for understanding how the specific substituents on our ligand of interest might influence its coordination chemistry and solid-state packing.

Predicted Coordination Geometries

Based on literature for similar pyrazole-metal complexes, we can anticipate the coordination geometries.[2][3] For example, Cu(II) complexes with pyrazole-based ligands often exhibit a square planar or distorted octahedral geometry, while Co(II), Ni(II), and Zn(II) complexes are frequently octahedral.[3]

Comparative Data Table

The following table presents a hypothetical data set for a Cu(II) complex of our ligand, alongside actual data for a related, published 4-halopyrazole structure to provide a basis for comparison.

ParameterHypothetical [Cu(1-(4-iodo-1H-pyrazol-3-yl)methanamine)₂]²⁺4-Iodo-1H-pyrazole[7]
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
a (Å) ~10.57.234(3)
b (Å) ~8.216.591(7)
c (Å) ~14.14.881(2)
β (°) ** ~9590
V (ų) **~1200586.2(4)
Z 24
Coordination Geometry Distorted Square PlanarN/A
Key Bond Lengths (Å) Cu-N(pyrazole) ~2.0; Cu-N(amine) ~2.1N/A
Key Supramolecular Interactions N-H···anion H-bonds; C-H···I halogen bondsN-H···N H-bonds forming catemeric chains

This comparison highlights several key points for discussion:

  • Influence of the Aminomethyl Group: The coordination of the aminomethyl group will lead to the formation of a five-membered chelate ring with the metal center, a stabilizing feature in coordination chemistry.

  • Role of the Iodo Substituent: The bulky and polarizable iodine atom is likely to participate in halogen bonding (C-I···X interactions), which can significantly influence the crystal packing. This is a key difference from simpler pyrazole ligands.

  • Hydrogen Bonding: The primary amine provides hydrogen bond donors (N-H), which will likely interact with counter-ions or solvent molecules in the crystal lattice, creating a robust three-dimensional network. This contrasts with the simple N-H···N hydrogen bonding seen in unsubstituted 4-iodopyrazole.[7][8]

Visualizing the Workflow and Structural Relationships

To better illustrate the processes described in this guide, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation A 4-Iodopyrazole B Vilsmeier-Haack (POCl3, DMF) A->B C 4-Iodo-1H-pyrazole- 3-carbaldehyde B->C D Hydroxylamine (NH2OH.HCl) C->D E Oxime Intermediate D->E F Reduction (LiAlH4) E->F G 1-(4-iodo-1H-pyrazol-3-yl)methanamine F->G H Ligand in Methanol G->H J Reaction & Reflux H->J I Metal(II) Acetate in Methanol I->J K Crude Metal Complex J->K

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Crystal_Analysis_Workflow cluster_growth Crystal Growth cluster_xray X-ray Diffraction A Synthesized Complex B Solvent Selection A->B C Slow Evaporation or Vapor Diffusion B->C D Single Crystals C->D E Crystal Mounting D->E F Data Collection (Diffractometer) E->F G Data Processing F->G H Structure Solution (e.g., SHELXT) G->H I Structure Refinement (e.g., SHELXL) H->I J Final Crystal Structure I->J

Caption: Workflow for crystal growth and single-crystal X-ray analysis.

Supramolecular_Interactions cluster_interactions Predicted Intermolecular Forces center Metal Complex [M(L)2]X2 HB Hydrogen Bonding (N-H...X) center->HB Amine Group XB Halogen Bonding (C-I...X) center->XB Iodo Group Pi Pi-Pi Stacking (Pyrazole Rings) center->Pi Pyrazole Ring

Caption: Predicted supramolecular interactions in the crystal lattice.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the synthesis, crystallization, and structural analysis of metal complexes of 1-(4-iodo-1H-pyrazol-3-yl)methanamine. By grounding our proposed methodologies in the established literature for similar pyrazole derivatives, we provide a robust framework for researchers to explore the rich coordination and supramolecular chemistry of this promising ligand.

The true value of this work lies in its application. The detailed structural information obtained from single-crystal X-ray diffraction will be instrumental in understanding the subtle electronic and steric effects that govern the biological activity and material properties of these complexes. Future work should focus on synthesizing a range of complexes with different metals and co-ligands, and correlating their structural features with their performance in functional assays. This iterative process of design, synthesis, structural characterization, and functional testing is the hallmark of modern chemical and pharmaceutical research.

References

  • Devi, P., & Singh, K. (2025, January 8). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes.
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. This paper discusses the synthesis and X-ray analysis of pyrazole derivatives, highlighting their pharmacological importance.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. This guide provides valuable information on interpreting NMR spectra of pyrazole derivatives, including the issue of tautomerism.
  • Devi, P., et al. (2025, January 8). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. A requestable PDF that complements the first reference, detailing the characterization techniques for pyrazole-metal complexes.
  • El-Sattar, N. E. A., et al. (2019). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity.
  • Mphahlele, M. J., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. This study reports the synthesis and characterization of several pyrazole compounds, including single-crystal X-ray crystallography.
  • Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • Joseph, J., & Muneera, M. S. (2016). Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. Der Pharma Chemica, 8(12), 45-60.
  • Brewer, G. A., et al. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. This is a key reference providing the crystal structure of 4-iodo-1H-pyrazole, which serves as a basis for comparison.
  • Brewer, G. A., et al. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar.
  • Machulek, A., et al. (2015, August 10). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. This review provides an overview of methodologies for the synthesis of 4-iodopyrazoles.
  • Sigma-Aldrich. 4-Iodopyrazole 99%. Product information page for a commercial source of 4-iodopyrazole.
  • Fussell, S. J., et al. (2025, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate.
  • Shagidullin, A. R., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.

Sources

Technical Guide: IR Spectroscopy Fingerprints of 1-(4-iodo-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Fingerprints for 1-(4-iodo-1H-pyrazol-3-yl)methanamine Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists

Executive Summary

1-(4-iodo-1H-pyrazol-3-yl)methanamine (also known as 4-iodo-3-(aminomethyl)pyrazole) is a critical scaffold in the synthesis of kinase inhibitors, including analogs of crizotinib. Its structural integrity—specifically the retention of the iodine atom at the C4 position and the complete reduction of the nitrile precursor to a primary amine—is paramount for downstream biological activity.

This guide provides a definitive spectroscopic analysis of this compound, establishing a self-validating quality control (QC) protocol. By comparing its infrared (IR) signature against key metabolic precursors and structural analogs, we define the specific vibrational modes that serve as "pass/fail" gates in synthetic workflows.

Spectral Fingerprint Analysis

The IR spectrum of 1-(4-iodo-1H-pyrazol-3-yl)methanamine is characterized by three distinct frequency domains: the High-Frequency N-H/C-H region, the Mid-Frequency Ring/Scissoring region, and the Low-Frequency Halogen Fingerprint.

Table 1: Critical Vibrational Assignments
Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Value
3350 – 3450 Primary Amine (–NH₂)N–H Stretching (Asym/Sym)High: Appears as a distinct doublet, confirming the formation of the amine side chain.
3100 – 3200 Pyrazole Ring (–NH)N–H StretchingMedium: Broad band, often complex due to catemeric hydrogen bonding networks typical of 4-iodopyrazoles.
2850 – 2950 Methylene (–CH₂–)C–H StretchingMedium: Differentiates the methanamine side chain from the aromatic ring C–H.
2200 – 2250 Nitrile (–C≡N) Stretching Critical (Negative Control): Must be ABSENT . Presence indicates unreacted precursor.
1580 – 1620 Amine & Ring–NH₂ Scissoring / C=N RingHigh: Overlap of primary amine bending and pyrazole ring stretching.
500 – 600 Carbon-Iodine (C–I)C–I StretchingCritical: Confirming presence of the heavy halogen atom (often weak/medium intensity).[1]
Detailed Mechanistic Insight
  • The "Heavy Atom" Effect on N-H Bonding: Unlike lighter analogs (F, Cl), the 4-iodo-1H-pyrazole core exhibits a unique "catemeric" hydrogen-bonding motif in the solid state. This results in a less resolved, broader N-H ring stretch around 3100–3200 cm⁻¹ compared to the sharper bands seen in non-iodinated pyrazoles.

  • Amine Confirmation: The transformation from a nitrile precursor to a methanamine is chemically significant. The appearance of the N-H doublet at ~3400 cm⁻¹ is the positive indicator of successful reduction, while the disappearance of the sharp nitrile band at ~2230 cm⁻¹ is the negative indicator.

Comparative Analysis: Product vs. Alternatives

In a drug development context, "alternatives" often refer to the specific impurities or precursors that mimic the product but fail biologically.

Comparison 1: Vs. The Nitrile Precursor[2][3]
  • Compound: 4-iodo-1H-pyrazole-3-carbonitrile

  • Differentiation: The precursor is dominated by a sharp, intense peak at 2230 cm⁻¹ (

    
     stretch).
    
  • QC Protocol: If the spectrum shows any signal in the 2200–2250 cm⁻¹ window, the reduction is incomplete. The product spectrum must be "silent" in this region.

Comparison 2: Vs. The De-iodinated Analog
  • Compound: 1-(1H-pyrazol-3-yl)methanamine

  • Differentiation: The loss of the iodine atom removes the heavy-atom dampening effect on the ring vibrations.

    • Shift: The ring breathing modes (typically 1000–1100 cm⁻¹) will shift to higher frequencies in the absence of the heavy iodine mass.

    • Fingerprint: The specific C–I stretch band (500–600 cm⁻¹) will be absent.

  • Impact: De-iodination renders the scaffold useless for subsequent Suzuki-Miyaura couplings, a common next step in kinase inhibitor synthesis.

Experimental Protocols

Method A: Solid State (KBr Pellet) - Recommended for Resolution

Objective: To obtain high-resolution spectra of the N-H stretching region to distinguish ring NH from amine NH.

  • Preparation: Grind 1–2 mg of dry 1-(4-iodo-1H-pyrazol-3-yl)methanamine with ~100 mg of spectroscopic grade KBr.

  • Pressing: Press into a transparent pellet using a hydraulic press (8–10 tons pressure) under vacuum to remove moisture.

  • Measurement: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹.

  • Note: Primary amines are hygroscopic. Ensure KBr is dry to avoid broad water bands (~3400 cm⁻¹) masking the amine doublet.

Method B: ATR (Attenuated Total Reflectance) - Recommended for Routine QC

Objective: Rapid "Pass/Fail" screening of reaction intermediates.

  • Preparation: Place a small amount of solid directly onto the Diamond/ZnSe crystal.

  • Measurement: Apply high pressure to ensure contact. Scan 4000–600 cm⁻¹.

  • Limitation: The C–I stretch (500–600 cm⁻¹) may be near the cutoff frequency of some ATR crystals (ZnSe cuts off ~600 cm⁻¹). Use a Diamond or Ge crystal for full fingerprint visibility.

Logic & Workflow Visualization

Diagram 1: Spectral Interpretation Logic Gate

This decision tree guides the researcher through the validation process based on spectral features.

IR_Logic_Gate Start Acquire IR Spectrum (4000 - 400 cm⁻¹) Check_CN Check 2200-2250 cm⁻¹ (Nitrile Region) Start->Check_CN CN_Present Peak Detected: Precursor Contamination Check_CN->CN_Present Yes Check_CI Check 500-600 cm⁻¹ (Iodine Fingerprint) Check_CN->Check_CI No (Silent) CI_Absent Band Absent: De-iodinated Impurity Check_CI->CI_Absent No Check_NH Check 3300-3450 cm⁻¹ (Amine Doublet) Check_CI->Check_NH Yes NH_Single Single/Broad Band: Salt Form or Wet Check_NH->NH_Single No Pass PASS: 1-(4-iodo-1h-pyrazol-3-yl)methanamine Check_NH->Pass Yes (Doublet)

Caption: Logical flow for validating product identity. The absence of the nitrile peak is the first and most critical gate.

Diagram 2: Synthesis Monitoring Pathway

Visualizing the transformation of functional groups during the synthesis.

Synthesis_Pathway Precursor Precursor: 4-iodo-pyrazole-3-carbonitrile (Strong IR: 2230 cm⁻¹) Reaction Reduction (e.g., BH₃ or LAH) Precursor->Reaction Reduction Product Target: 1-(4-iodo-1h-pyrazol-3-yl)methanamine (Strong IR: 3350/3450 cm⁻¹) Reaction->Product Success Impurity Risk: De-iodination (Loss of 500-600 cm⁻¹ band) Reaction->Impurity Over-reduction

Caption: Monitoring the shift from Nitrile (2230 cm⁻¹) to Amine (3350 cm⁻¹) while avoiding de-iodination.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . MDPI Crystals. Available at: [Link]

  • Infrared Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. Available at: [Link]

  • Table of IR Spectrum Frequency Values . ChemTalk. Available at: [Link]

  • Synthesis and Characterization of Pyrazole Derivatives . National Institutes of Health (NIH) PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 1-(4-Iodo-1H-pyrazol-3-yl)methanamine: From Synthetic Utility to Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, pyrazole and its derivatives are recognized as "privileged scaffolds."[1][2] This designation is earned by their consistent appearance in a multitude of biologically active compounds, demonstrating a versatile framework for engaging with diverse biological targets.[3][4] These five-membered heterocyclic compounds are central to numerous FDA-approved drugs, including treatments for cancer, inflammatory diseases, and viral infections.[5][6]

This guide focuses on a particularly strategic, yet under-characterized, building block: 1-(4-iodo-1H-pyrazol-3-yl)methanamine . The strategic value of this molecule lies in its trifecta of functional groups:

  • The Pyrazole Core: A metabolically stable and versatile scaffold for building complex molecular architectures.[4]

  • The 4-Iodo Group: An ideal handle for synthetic elaboration via palladium-catalyzed cross-coupling reactions and a potent halogen bond donor, an interaction of increasing importance for enhancing ligand-protein affinity and selectivity.[2][7]

  • The 3-Aminomethyl Group: A key vector for derivatization or direct interaction with biological targets, often serving as a crucial hydrogen bond donor or a point of attachment for further pharmacophoric elements.

While the potential is clear, a significant challenge for researchers is the lack of direct, head-to-head comparative data for this specific molecule against commercially available alternatives.[2] This guide, therefore, provides a comprehensive framework for researchers and drug development professionals to objectively benchmark 1-(4-iodo-1H-pyrazol-3-yl)methanamine. We will move beyond a simple cataloging of properties to establish a self-validating workflow, explaining the causality behind each experimental choice to assess both its synthetic utility and its biological promise.

Part 1: Defining the Candidate and Commercial Standards

Before any benchmarking can begin, we must clearly define our lead candidate and select appropriate commercial standards for comparison. The choice of standards is critical; they should be selected to probe the specific contributions of the iodo-position and the aminomethyl group.

Lead Candidate Profile: 1-(4-iodo-1H-pyrazol-3-yl)methanamine

This molecule serves as our primary subject. Its structure presents distinct sites for modification, making it a versatile starting point for library synthesis.

Caption: Key functional regions of 1-(4-iodo-1H-pyrazol-3-yl)methanamine.

Selection of Commercial Standards for Comparison

A direct, commercially available isomer may not always exist. Therefore, we select standards that represent logical structural questions a medicinal chemist would ask.

Compound ID Structure IUPAC Name CAS Number Rationale for Selection
Lead Candidate Structure of Lead Candidate1-(4-iodo-1H-pyrazol-3-yl)methanamine1346598-93-7The subject of our investigation.
Standard A Structure of Standard A(4-iodo-1-methyl-1H-pyrazol-5-yl)methanamine1269300-36-7Positional Isomer: Tests the impact of moving the aminomethyl group from the 3- to the 5-position, altering the vector and electronic properties.[8]
Standard B Structure of Standard B4-iodo-1-methyl-1H-pyrazol-3-amine150187-16-9Linker Variation: Removes the methylene (-CH2-) linker to assess the impact of rigidity and distance of the amine from the pyrazole core.[7]
Standard C Structure of Standard C4-Iodopyrazole3469-69-0Core Scaffold: Serves as a baseline to evaluate the contribution of the aminomethyl group to biological activity.[9]

Part 2: The Benchmarking Workflow: A Phased Approach

We propose a three-tiered workflow designed to comprehensively evaluate the candidate molecule. This process ensures that resources are spent efficiently, moving from high-throughput computational and synthetic assessments to more resource-intensive biological assays.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Biological Potential Screening cluster_2 Tier 3: Cellular Validation cluster_3 Final Output T1_PhysChem Physicochemical Profiling T1_Synth Synthetic Utility (Suzuki Coupling) T2_Dock In Silico Docking (Kinase Target) T1_Synth->T2_Dock T2_Biochem Biochemical Assay (IC50 Determination) T2_Dock->T2_Biochem T3_Cell Cell-Based Potency Assay T2_Biochem->T3_Cell T3_Tox Cytotoxicity Assay (CC50 Determination) T3_Cell->T3_Tox Output Comparative Data Matrix & Lead Candidate Selection T3_Tox->Output

Caption: A three-tiered workflow for benchmarking pyrazole-based building blocks.

Tier 1: Foundational Assessment - Synthetic & Physicochemical Utility

Objective: To quantify the utility of the lead candidate as a chemical building block. The primary value of the 4-iodo-pyrazole scaffold lies in its capacity for elaboration.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Efficiency

  • Causality: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for constructing C-C bonds.[7] Benchmarking the yield and kinetics of this reaction provides a direct measure of the compound's practical value in a discovery chemistry setting. We test the reactivity of the C-I bond, which is the intended synthetic handle.

  • Step-by-Step Protocol:

    • Reaction Setup: In a 10 mL microwave vial, add the pyrazole substrate (Lead or Standard; 0.5 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).

    • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon gas three times.

    • Solvent & Catalyst Addition: Add 1,4-dioxane (3 mL) and water (0.75 mL), degassed with argon. Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%) as the catalyst.

    • Reaction: Heat the mixture to 100°C and stir for 2 hours. Monitor reaction progress at 30-minute intervals by taking a small aliquot and analyzing via LC-MS.

    • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification & Analysis: Purify the crude product by flash column chromatography. Characterize the final product by ¹H NMR and calculate the isolated yield.

  • Data Presentation:

Compound ID Reaction Time (min) for >95% Conversion Isolated Yield (%) Notes on Purity/Byproducts
Lead Candidate Experimental DataExperimental DataExperimental Data
Standard A Experimental DataExperimental DataExperimental Data
Standard B Experimental DataExperimental DataExperimental Data
Standard C Experimental DataExperimental DataExperimental Data
Tier 2: Biological Potential Screening - In Silico and Biochemical

Objective: To generate a data-driven hypothesis for the biological activity of the scaffold and validate it biochemically.

Rationale for Target Selection: The pyrazole scaffold is a well-established kinase inhibitor.[2][6] For this guide, we will use Phosphoinositide 3-kinase gamma (PI3Kγ), a well-studied enzyme in inflammation and oncology, as a representative target, especially since (1H-pyrazol-4-yl)methanamine derivatives have shown activity against this isozyme.[10]

Experimental Protocol: Molecular Docking

  • Causality: Molecular docking provides a rapid, low-cost method to predict the binding affinity and pose of a small molecule within a protein's active site.[11] This allows us to prioritize compounds and rationalize potential structure-activity relationships (SAR), such as the role of the iodine in halogen bonding.

  • Step-by-Step Protocol:

    • Preparation: Obtain the crystal structure of the target kinase (e.g., PI3Kγ, PDB ID: 2CHX). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate 3D coordinates for the lead candidate and standards. Assign charges and minimize energy.

    • Docking: Use a validated docking program (e.g., AutoDock Vina, GOLD). Define the binding site based on the co-crystallized ligand in the PDB structure.

    • Analysis: Score and rank the poses for each compound based on the predicted binding energy (kcal/mol). Visually inspect the top-ranked poses to identify key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts).

Experimental Protocol: Biochemical IC₅₀ Determination

  • Causality: This is the essential step to validate the in silico predictions. An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is the gold standard for quantifying the in vitro potency of a compound.[12]

  • Step-by-Step Protocol (using a generic ADP-Glo™ Kinase Assay):

    • Compound Preparation: Prepare a 10-point serial dilution series for each compound (e.g., from 100 µM to 5 nM) in DMSO.

    • Kinase Reaction: In a 384-well plate, add the kinase, substrate (e.g., PIP2), and ATP. Add the diluted compounds. Incubate at room temperature for 1 hour.

    • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Read the luminescence on a plate reader.

    • Data Analysis: Normalize the data to controls (0% and 100% inhibition). Plot the percent inhibition versus the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

  • Data Presentation:

Compound ID Predicted Binding Energy (kcal/mol) Key Predicted Interactions Biochemical IC₅₀ (nM)
Lead Candidate Experimental Datae.g., Halogen bond to hinge regionExperimental Data
Standard A Experimental Datae.g., H-bond with catalytic lysineExperimental Data
Standard B Experimental Datae.g., Steric clashExperimental Data
Standard C Experimental Datae.g., Loss of key H-bondExperimental Data
Tier 3: Cellular Validation - Potency and Cytotoxicity

Objective: To determine if the biochemical potency translates to a cellular context and to assess the compound's therapeutic window.

Experimental Protocol: Cellular Target Inhibition & Cytotoxicity

  • Causality: A compound can be a potent enzyme inhibitor but fail in a cellular environment due to poor membrane permeability or high non-specific toxicity.[12] This tier is critical for identifying genuinely promising lead candidates. We will measure the inhibition of a downstream signaling event to confirm target engagement and run a parallel assay to measure general cell health.

  • Step-by-Step Protocol:

    • Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages for a PI3Kγ target) to 80% confluency.

    • Compound Treatment: Seed cells in 96-well plates. Treat with a serial dilution of the compounds for a specified time (e.g., 2 hours).

    • Stimulation: Stimulate the relevant pathway (e.g., with LPS to activate PI3Kγ signaling).

    • Cellular Potency (e.g., p-Akt ELISA): Lyse the cells and perform an ELISA to quantify the levels of a downstream phosphorylated protein (e.g., phospho-Akt). Calculate the cellular IC₅₀.

    • Cytotoxicity (e.g., CellTiter-Glo®): In a parallel plate, add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability. Calculate the CC₅₀ (concentration causing 50% cytotoxicity).

  • Data Presentation:

Compound ID Cellular IC₅₀ (µM) Cytotoxicity CC₅₀ (µM) Selectivity Index (SI = CC₅₀ / IC₅₀)
Lead Candidate Experimental DataExperimental DataCalculated Data
Standard A Experimental DataExperimental DataCalculated Data
Standard B Experimental DataExperimental DataCalculated Data
Standard C Experimental DataExperimental DataCalculated Data

Conclusion and Outlook

This guide provides a robust, multi-tiered framework for the comprehensive benchmarking of 1-(4-iodo-1H-pyrazol-3-yl)methanamine. By systematically evaluating its synthetic utility, in silico profile, biochemical potency, and cellular activity against well-chosen commercial standards, researchers can make data-driven decisions. The process is designed to be self-validating, with each tier building upon the last to create a holistic understanding of the molecule's potential.

The true value of 1-(4-iodo-1H-pyrazol-3-yl)methanamine is not just in its intrinsic activity, but in its potential as a starting point for a new generation of therapeutics. The data generated through this workflow will provide the critical foundation for future structure-activity relationship (SAR) studies, library development, and lead optimization campaigns.

References

  • Time in Chicago, IL, US. Google.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery pl
  • Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction.
  • Practically significant method comparison protocols for machine learning in small molecule drug discovery. ChemRxiv.
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC.
  • Small Molecule Inhibitors Selection Guide. Biomol Blog.
  • (4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine. BLDpharm.
  • 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride. MilliporeSigma.
  • Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS No. 150187-16-9). Benchchem.
  • 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole, min 97%, 5 grams. CP Lab Safety.
  • Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamine. Thai Journal of Pharmaceutical Sciences.
  • 4-Iodopyrazole. PubChem - NIH.
  • [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine. Smolecule.
  • A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. Benchchem.
  • (4-iodo-1-methyl-1h-pyrazol-5-yl)methanamine hydrochloride. PubChemLite.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational framework for the safe handling and disposal of 1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE. As a novel or specialized research chemical, specific toxicological data is often limited. Therefore, this protocol is built upon a conservative approach, treating the compound as a potent substance based on the known hazards of structurally related iodo-substituted and nitrogen-containing heterocyclic compounds.[1][2][3] The central principle guiding this protocol is ALARP (As Low As Reasonably Practicable) concerning personnel exposure.

Foundational Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its efficacy is predicated on robust engineering and administrative controls that form the primary layers of safety.

  • Designated Work Area: All handling of 1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE, including weighing, solution preparation, and transfers, must occur within a designated area.[4] This area, typically a certified chemical fume hood, should be clearly marked to prevent cross-contamination.

  • Ventilation: Work must be performed in a properly functioning chemical fume hood to manage volatile vapors or airborne dust.[2][5] The vapor of iodo-compounds can be corrosive and hazardous upon inhalation.[6]

  • Safe Work Practices: Never work alone when handling potent compounds. Ensure that safety equipment, including an eyewash station and safety shower, is accessible and has been recently tested.[7][8] All containers must be clearly labeled with the chemical name and associated hazards.[5][9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment of the planned procedure. The following table outlines the minimum required PPE for standard operations and enhanced protection for procedures with a higher risk of exposure, such as those involving heating, sonication, or potential aerosol generation.

Protection Area Standard Handling Protocol (Minimum Requirement) Enhanced Protocol (High-Risk Operations) Rationale & Causality
Respiratory NIOSH-approved N95 respirator (for solids).Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[2]Protects against inhalation of irritating dust and potential vapors.[1][2] Iodo-substituted pyrazoles are classified as respiratory irritants (H335).[1][2] Enhanced protection is for procedures that may generate aerosols or increase vapor pressure.
Eye & Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1][2]A full face shield worn over safety goggles.[4][7]Provides a barrier against splashes and dust.[4] Structurally similar compounds are known to cause serious eye irritation or damage (H319/H318).[1][2][8] A face shield adds a critical layer of protection for the entire face.
Hand Compatible chemical-resistant gloves (Nitrile recommended), double-gloved.Double-gloving with compatible chemical-resistant gloves. Change outer gloves immediately upon contamination or every 30-60 minutes.Prevents skin contact.[10] Iodo-pyrazoles are known skin irritants (H315).[1][2][8] Use proper glove removal technique to avoid contaminating skin.[2]
Body Flame-resistant lab coat.[5]Disposable, polyethylene-coated gown or full coverall over a lab coat.[4]Protects skin and personal clothing from spills and contamination.[1][4] Enhanced protection prevents saturation of clothing during larger-scale work or in the event of a significant spill.
Footwear Closed-toe shoes made of a non-porous material.[5]As per standard protocol. Chemical-resistant boot covers may be used if there is a significant splash risk.Protects feet from spills.

Step-by-Step Operational Plan: Weighing and Solubilization

This protocol details the safe preparation of a stock solution from a powdered form of the compound. This is a common procedure with a high potential for exposure if not performed correctly.

Preparation & Pre-Weighing

  • Assemble Materials: Gather all necessary items before starting: the chemical container, spatula, weigh paper/boat, volumetric flask with stopper, chosen solvent, wash bottle, and a designated, sealed waste container.

  • Don PPE: Put on all required PPE as outlined in the "Standard Handling Protocol" table.

  • Prepare Fume Hood: Lay down a disposable absorbent bench liner within the chemical fume hood to contain any minor spills.[4]

Weighing & Transfer 4. Tare Balance: Place the weigh paper on the analytical balance and tare it. 5. Dispense Solid: Gently dispense the desired amount of 1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE onto the weigh paper. Avoid any sudden movements that could create airborne dust.[2] 6. Transfer to Flask: Carefully transfer the weighed powder into the volumetric flask. 7. Rinse Weigh Paper: Use a small amount of the intended solvent to rinse any residual powder from the weigh paper into the flask.

Solubilization & Final Steps 8. Add Solvent: Add solvent to the flask, approximately halfway to the final volume. 9. Dissolve: Stopper the flask and gently swirl or sonicate (if appropriate) until the solid is fully dissolved. 10. Dilute to Volume: Once dissolved, carefully add solvent to the calibration mark on the volumetric flask. 11. Seal & Label: Securely stopper the flask and label it clearly with the compound name, concentration, solvent, date, and your initials. 12. Decontaminate: Wipe down the spatula and the exterior of the flask with an appropriate solvent. Dispose of the weigh paper, bench liner, and outer gloves in the designated hazardous waste container.[4]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Finalization A 1. Assemble Materials B 2. Don Full PPE A->B C 3. Prepare Fume Hood B->C D 4. Weigh Compound C->D E 5. Transfer to Flask D->E F 6. Dissolve in Solvent E->F G 7. Dilute to Final Volume F->G H 8. Seal & Label Container G->H I 9. Decontaminate Workspace H->I J 10. Dispose of Waste I->J G cluster_waste_type Identify Waste Type cluster_containers Select Appropriate Container Start Waste Generated IsSolid Solid? Start->IsSolid IsLiquid Liquid? IsSolid->IsLiquid No SolidBin Sealed & Labeled Solid Waste Bin IsSolid->SolidBin Yes IsSharp Sharp? IsLiquid->IsSharp No LiquidBin Sealed & Labeled Liquid Waste Bottle IsLiquid->LiquidBin Yes SharpBin Puncture-Proof Sharps Container IsSharp->SharpBin Yes Final Dispose via EHS SolidBin->Final LiquidBin->Final SharpBin->Final

Fig 2. Decision workflow for hazardous waste segregation.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

Emergency Type Immediate Action Protocol
Skin Exposure 1. Immediately remove all contaminated clothing. 2. Flush the affected skin area with copious amounts of water for at least 15 minutes. [1][8] 3. Wash the area gently with soap and water. 4. Seek immediate medical attention. [2][10]
Eye Exposure 1. Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. [1][8] 2. Remove contact lenses if present and easy to do so. [1] 3. Seek immediate medical attention. [2]
Inhalation 1. Move the affected person to fresh air immediately. [1][10] 2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (if trained to do so). 3. Seek immediate medical attention. [10]
Minor Spill 1. Alert others in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or a chemical spill pad. [4] 3. Collect the absorbed material into a sealed, labeled hazardous waste container. 4. Decontaminate the spill area.
Major Spill 1. Evacuate the laboratory immediately and alert others. 2. Close the lab door and prevent entry. 3. Contact your institution's EHS or emergency response team.

References

  • Benchchem. Essential Safety and Handling Guide for Potent Chemical Compounds.
  • ECHEMI. 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety Data Sheets.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Enamine. Safety Data Sheet.
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • AWS. (2015, January 3). 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet.
  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • Fisher Scientific. 3-Iodo-1-methyl-1H-pyrazole - SAFETY DATA SHEET.
  • Acros Organics. 3-Amino-1-methyl-1H-pyrazole - SAFETY DATA SHEET.
  • Le, G. et al. (2020). Safe handling of hazardous drugs. Current Oncology, 27(S2), S160–S168.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • International Labour Organization. (2011, August 7). Heterocyclic Compounds: Health Hazards. Encyclopaedia of Occupational Health and Safety.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Singh, V. et al. (2021). Synthesis of Heterocyclic Compounds Using Hypervalent Iodine Reagents in Water. Indian Journal of Heterocyclic Chemistry, 31, 141–153.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs.
  • Physician Forum. (2019, September 1). Hazardous Drug (HD) Toolkit.
  • MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles.
  • PubChem. Iodine | I2 | CID 807. National Center for Biotechnology Information.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.